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  • Product: 3-(Phenylsulfanyl)cyclobutan-1-ol
  • CAS: 2059910-75-5

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Methodologies of 3-(Phenylsulfanyl)cyclobutan-1-ol: A Technical Guide

Strategic Rationale in Medicinal Chemistry In modern drug discovery, escaping the "flatland" of planar, sp2 -hybridized aromatic rings is a critical strategy for improving the pharmacokinetic profiles of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, escaping the "flatland" of planar, sp2 -hybridized aromatic rings is a critical strategy for improving the pharmacokinetic profiles of drug candidates. Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability.

As a Senior Application Scientist, I frequently utilize 3-(phenylsulfanyl)cyclobutan-1-ol as a highly versatile, conformationally restricted building block. The cyclobutane ring provides a rigidified sp3 scaffold that acts as a bioisostere for flexible alkyl chains, while the phenylsulfanyl (thioether) moiety serves as a robust lipophilic vector. Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone, creating a potent hydrogen-bond acceptor for targeting kinase hinge regions or GPCR allosteric sites.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-(phenylsulfanyl)cyclobutan-1-ol is essential for predicting its behavior in both synthetic workflows and biological assays. The compound primarily exists as the cis diastereomer in commercial and synthetic applications[1].

PropertyValue
Chemical Name 3-(phenylsulfanyl)cyclobutan-1-ol
Synonyms 1-phenylthio-3-hydroxycyclobutane; 3-Phenylsulfanyl-cyclobutanol[2]
CAS Registry Number 2059910-75-5 (cis isomer)[1]; 119672-64-9 (unspecified)[2]
Molecular Formula C10H12OS[2]
Molecular Weight 180.27 g/mol [2]
Topological Polar Surface Area (TPSA) 45.5 Ų[2]
XLogP3 ~2.4[2]
Hydrogen Bond Donors / Acceptors 1 / 2[2]
Rotatable Bonds 2[2]

Data summarized from computational and experimental databases.

Stereochemical Dynamics & Causality

A critical aspect of working with 3-substituted cyclobutanols is controlling the cis/trans isomerism. When synthesizing this molecule via the reduction of its ketone precursor (3-(phenylsulfanyl)cyclobutan-1-one), the reaction is highly diastereoselective, heavily favoring the cis alcohol (>90% yield)[3].

The Causality: Unlike flexible cyclohexanones, the stereoselectivity in cyclobutanones is strictly governed by torsional strain rather than pure steric bulk. During the hydride attack (e.g., using NaBH₄), the anti-facial approach of the hydride—relative to the bulky phenylsulfanyl group—minimizes the eclipsing interactions between the newly forming C-H bond and the adjacent C-H bonds on the puckered cyclobutane ring. This transition state is significantly lower in energy, leading to the cis isomer as the thermodynamic and kinetic product[3].

De Novo Synthesis & Experimental Protocols

To ensure a self-validating and reproducible workflow, I have outlined a robust three-step synthesis starting from commercially available 3-hydroxycyclobutan-1-one.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Hydroxycyclobutan-1-one Step1 Tosylation (TsCl, Pyridine) SM->Step1 Int1 3-Tosyloxycyclobutan-1-one Step1->Int1 Activation Step2 Thioetherification (PhSNa, DMF) Int1->Step2 Int2 3-(Phenylsulfanyl)cyclobutan-1-one Step2->Int2 SN2 Inversion Step3 Stereoselective Reduction (NaBH4, MeOH) Int2->Step3 Product cis-3-(Phenylsulfanyl)cyclobutan-1-ol Step3->Product >90% cis selectivity

Synthetic workflow for cis-3-(phenylsulfanyl)cyclobutan-1-ol from 3-hydroxycyclobutan-1-one.

Step-by-Step Methodologies

Protocol 1: Electrophilic Activation (Tosylation)

  • Objective: Convert the unreactive C3-hydroxyl into a labile sulfonate ester.

  • Procedure: Dissolve 3-hydroxycyclobutan-1-one (1.0 eq) in anhydrous pyridine. Cool the reaction vessel to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir for 4 hours, allowing the mixture to gradually warm to room temperature. Quench with ice water, extract with dichloromethane (DCM), and wash the organic layer sequentially with 1M HCl and brine. Dry over anhydrous MgSO₄ and concentrate.

  • Causality & Validation: The native hydroxyl group is a poor leaving group. Tosylation primes the C3 position for nucleophilic attack. Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct to drive the equilibrium forward. The 1M HCl wash during workup is a self-validating step to ensure complete removal of residual pyridine, which would otherwise poison downstream reactions.

Protocol 2: Thioetherification (SN2 Displacement)

  • Objective: Introduce the phenylsulfanyl moiety via stereospecific inversion.

  • Procedure: Dissolve the crude 3-tosyloxycyclobutan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium thiophenolate (1.2 eq) at 0 °C. Stir for 2 hours at room temperature. Monitor by TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, quench with saturated aqueous NH₄Cl and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with water (5x) and brine.

  • Causality & Validation: Sodium thiophenolate is a soft, highly polarizable nucleophile. Utilizing DMF—a polar aprotic solvent—leaves the thiophenolate anion unsolvated, maximizing its nucleophilicity for a clean SN2 displacement. The extensive water washes are critical; failure to remove DMF completely will result in emulsion formation during the final reduction step and artificially inflate the crude yield.

Protocol 3: Stereoselective Hydride Reduction

  • Objective: Reduce the C1-ketone to an alcohol with high cis diastereoselectivity.

  • Procedure: Dissolve 3-(phenylsulfanyl)cyclobutan-1-one (1.0 eq) in methanol. Cool strictly to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution. Stir for 1 hour at 0 °C. Quench carefully with 1M HCl until gas evolution ceases. Extract with EtOAc, dry over MgSO₄, and concentrate under reduced pressure to yield cis-3-(phenylsulfanyl)cyclobutan-1-ol.

  • Causality & Validation: As established by computational models, lowering the reaction temperature to 0 °C maximizes the energy difference between the competing transition states, heavily favoring the anti-facial hydride approach and enhancing the cis selectivity[3]. Quenching with HCl is not merely for neutralizing excess NaBH₄; it actively hydrolyzes the intermediate borate complexes, ensuring total recovery of the free alcohol.

References

  • ChemicalBook . (1s,3s)-3-(phenylsulfanyl)cyclobutan-1-ol, cis. Retrieved from:

  • GuideChem . 1-phenylthio-3-hydroxycyclobutane 119672-64-9 wiki. Retrieved from:

  • The Journal of Organic Chemistry . Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. (2020). DOI: 10.1021/acs.joc.0c00464. Retrieved from:

Sources

Exploratory

1H and 13C NMR chemical shifts for 3-(phenylsulfanyl)cyclobutan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(phenylsulfanyl)cyclobutan-1-ol Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(phenylsulfanyl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(phenylsulfanyl)cyclobutan-1-ol. Due to the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from predictive models, established principles of cyclobutane conformational analysis, and spectral data from analogous structures. We will explore the influence of the puckered cyclobutane ring, the stereochemical relationship between the hydroxyl and phenylsulfanyl substituents, and the electronic effects that govern the chemical shifts and coupling constants. This guide is intended for researchers and drug development professionals who require a deep understanding of NMR spectral interpretation for substituted cyclobutane systems.

Introduction: The Structural Complexity of 3-(phenylsulfanyl)cyclobutan-1-ol

3-(phenylsulfanyl)cyclobutan-1-ol is a disubstituted cyclobutane derivative featuring two key functional groups: a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a phenylsulfanyl group, which introduces aromaticity and a heteroatom with significant electronic and steric influence. The structural characterization of this molecule is non-trivial due to two primary factors:

  • Stereoisomerism: The 1,3-substitution pattern gives rise to cis and trans diastereomers. These isomers, while chemically similar, have distinct spatial arrangements that result in unique NMR spectral fingerprints.

  • Conformational Dynamics: The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering leads to non-equivalent axial and equatorial positions for the ring protons, which rapidly interconvert at room temperature. The presence of bulky substituents, such as the phenylsulfanyl group, can influence the equilibrium between these conformations.

A thorough NMR analysis is therefore crucial for unambiguous stereochemical assignment and for understanding the molecule's preferred conformation in solution, which can be critical for its biological activity and physical properties.

Theoretical Framework for Spectral Interpretation

Conformational Effects in the Cyclobutane Ring

In substituted cyclobutanes, the chemical shifts of ring protons and carbons are highly sensitive to the orientation of the substituents.[1] Protons in an axial position are typically shielded (shifted to a lower ppm value) compared to those in an equatorial position. The magnitude of vicinal (³J) and long-range (⁴J) coupling constants are particularly informative for deducing stereochemistry and ring conformation.[2] For instance, the ⁴J coupling constant shows a pronounced orientation dependence, with ⁴J(eq-eq) being around 5 Hz while ⁴J(ax-ax) is near 0 Hz.[2]

Substituent Effects on Chemical Shifts
  • Hydroxyl Group (-OH): The electronegative oxygen atom strongly deshields the attached methine carbon (C1) and proton (H1). The chemical shift of the hydroxyl proton itself is highly variable, depending on solvent, concentration, and temperature, and it typically appears as a broad singlet.

  • Phenylsulfanyl Group (-SPh): The sulfur atom has a moderate deshielding effect on the adjacent methine carbon (C3) and proton (H3). The phenyl group introduces characteristic signals in the aromatic region of the spectrum (~7.2-7.5 ppm). Its magnetic anisotropy can influence the chemical shifts of nearby cyclobutane protons through space.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts are predicted based on established increments, database-driven prediction algorithms, and analysis of structurally related compounds.[3][4][5] These values provide a robust foundation for interpreting experimental data. Separate predictions are provided for the cis and trans isomers to highlight the expected spectral differences.

Predicted ¹H NMR Chemical Shifts

The proton numbering scheme is as follows: H1 is on the carbon bearing the -OH group, H3 is on the carbon with the -SPh group, and H2/H4 are the methylene protons.

Assignment Predicted δ (ppm) - trans Isomer Predicted δ (ppm) - cis Isomer Multiplicity (Expected) Key Influences
Phenyl-H (ortho)~7.40~7.42Multiplet (dd)Anisotropy of S, proximity to ring
Phenyl-H (meta)~7.30~7.30Multiplet (t)Standard aromatic region
Phenyl-H (para)~7.21~7.21Multiplet (t)Standard aromatic region
H1 (CH-OH)~4.2 - 4.5~4.4 - 4.7Multiplet (quintet-like)Deshielded by -OH group
H3 (CH-SPh)~3.5 - 3.8~3.7 - 4.0Multiplet (quintet-like)Deshielded by -SPh group
H2, H4 (CH₂)~2.0 - 2.8~2.2 - 2.9Complex MultipletsDiastereotopic, influenced by substituents
OHVariable (e.g., 1.5 - 3.0)Variable (e.g., 1.5 - 3.0)Broad SingletH-bonding, solvent exchange
Predicted ¹³C NMR Chemical Shifts
Assignment Predicted δ (ppm) - trans Isomer Predicted δ (ppm) - cis Isomer Key Influences
Phenyl C (ipso)~135.0~135.5Attachment to sulfur
Phenyl C (ortho)~129.5~129.8Standard aromatic region
Phenyl C (para)~129.0~129.0Standard aromatic region
Phenyl C (meta)~126.5~126.5Standard aromatic region
C1 (CH-OH)~68.0~67.0Deshielded by -OH group
C3 (CH-SPh)~42.0~41.0Deshielded by sulfur
C2, C4 (CH₂)~34.0~33.0Shielded relative to substituted carbons

Experimental Protocols for Spectral Acquisition

To obtain high-quality NMR data for 3-(phenylsulfanyl)cyclobutan-1-ol, the following experimental setup is recommended.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for general-purpose analysis.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters
  • Spectrometer Frequency: ≥400 MHz for adequate signal dispersion.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width (SW): ~12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition Parameters
  • Spectrometer Frequency: ≥100 MHz.

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width (SW): ~200-220 ppm, centered around 100-110 ppm.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 512 to 2048 scans, as ¹³C has low natural abundance and requires more signal averaging.[1]

The Role of 2D NMR in Structure Confirmation

While 1D NMR provides essential information, 2D NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules with overlapping multiplets.[1][6]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC H_count Proton Count & Multiplicity H1_NMR->H_count C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC C_count Carbon Count & Type (CH, CH₂, CH₃) C13_NMR->C_count DEPT DEPT-135 DEPT->C_count Differentiates CH/CH₃ from CH₂ H_H_conn Proton-Proton Connectivity COSY->H_H_conn H_C_conn_1 Direct ¹J(C-H) Connectivity HSQC->H_C_conn_1 H_C_conn_multi Long-Range ²⁻³J(C-H) Connectivity HMBC->H_C_conn_multi Final_Structure Final Structure & Stereochemistry H_H_conn->Final_Structure H_C_conn_1->Final_Structure H_C_conn_multi->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. A cross-peak between two proton signals indicates that they are spin-coupled, typically through 2-4 bonds. This would be essential to trace the connectivity from H1 through the H2/H4 methylene protons to H3.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J coupling). It allows for the unambiguous assignment of each carbon that bears protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is critical for identifying quaternary carbons (like the ipso-carbon of the phenyl ring) and for piecing together different fragments of the molecule. For example, correlations from the ortho-protons of the phenyl ring to the C3 carbon of the cyclobutane ring would confirm the C-S bond.

Conclusion

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • ResearchGate. (n.d.). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction | Request PDF. Retrieved from [Link]

  • PubMed. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]

  • ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved from [Link]

  • ACS Publications. (2016, August 25). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • PubMed. (2017, March 15). The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl phenyl sulfide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PMC. (2024, July 12). 33S NMR: Recent Advances and Applications. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(methylsulfanyl)methyl]cyclobutan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • JEOL. (n.d.). Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328440). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0201204). Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylcyclopentan-1-ol | C11H14O | CID 275620. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and ESR of organosulphur compounds | Request PDF. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). ethyl 1-(1-hydroxy-3-phenylsulfanylpropyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and theoretical 13 C and 1 H-NMR chemical shift data. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2016, August 12). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 3-(phenylsulfanyl)cyclobutan-1-ol Isomers: A Technical Guide

Executive Summary Cyclobutanes are increasingly utilized in modern medicinal chemistry as conformationally restricted bioisosteres for planar aromatic rings, offering improved metabolic stability, increased water solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutanes are increasingly utilized in modern medicinal chemistry as conformationally restricted bioisosteres for planar aromatic rings, offering improved metabolic stability, increased water solubility, and precise spatial arrangement of pharmacophores ([1]). Among these, 1,3-disubstituted cyclobutanes, such as 3-(phenylsulfanyl)cyclobutan-1-ol , are of particular interest due to their unique puckered linear geometry ([2]). This whitepaper provides an in-depth technical analysis of the thermodynamic stability of its cis and trans isomers, grounded in conformational mechanics and validated through rigorous, self-validating experimental protocols.

Part 1: Conformational Mechanics and Ring Puckering

To understand the thermodynamic stability of 3-(phenylsulfanyl)cyclobutan-1-ol, one must first examine the inherent strain of the cyclobutane ring.

A hypothetical planar cyclobutane molecule suffers from extreme eclipsing (torsional) strain (approximately 40 kJ/mol) due to the eight adjacent C-H bonds ([3]). To relieve this strain, the ring spontaneously adopts a non-planar, puckered "butterfly" conformation. The out-of-plane dihedral angle (puckering angle, θ ) typically settles between 25° and 30°. While this puckering slightly increases angle strain by compressing the internal C-C-C angles to ~88°, the massive reduction in torsional strain results in a net thermodynamic stabilization.

Thermodynamic Superiority of the Cis Isomer

In 1,3-disubstituted cyclobutanes, the thermodynamic equilibrium heavily favors the cis isomer. This is a direct consequence of the puckered ring geometry:

  • The Cis Advantage: In the cis configuration, both the hydroxyl (-OH) and the bulky phenylsulfanyl (-S-Ph) groups can simultaneously occupy pseudo-equatorial positions. This diequatorial orientation minimizes transannular steric clashes.

  • The Trans Penalty: In the trans isomer, one substituent is forced into a pseudo-axial position. This leads to severe 1,3-diaxial-like steric interactions with the axial hydrogen atom on the opposite side of the ring.

As established in foundational stereochemical literature, the bulky substituent prefers the cis geometry specifically to avoid these 1,3-diaxial interactions, making the cis isomer the global thermodynamic minimum ([4]).

G A 1,3-Disubstituted Cyclobutane B Planar Conformation (High Torsional Strain) A->B Theoretical C Puckered Conformation (Strain Relieved) A->C Spontaneous D Cis Isomer (Diequatorial, Stable) C->D Steric Minimization E Trans Isomer (Axial-Equatorial, Unstable) C->E 1,3-Diaxial Clash

Conformational dynamics of 1,3-disubstituted cyclobutanes.

Part 2: Quantitative Data and Physicochemical Profiling

The thermodynamic preference for the cis isomer directly influences the molecule's physicochemical properties, which are critical for downstream drug formulation. The structural rigidity provided by the cis-1,3-disubstitution pattern makes it an excellent conformationally restricted alternative to flexible alkyl chains ([2]).

Table 1: Thermodynamic & Structural Parameters of Cyclobutane Isomers

Propertycis-1,3-disubstitutedtrans-1,3-disubstituted
Relative Thermodynamic Stability High (Global Minimum)Low (+1.5 to 2.5 kcal/mol penalty)
Preferred Conformation Diequatorial (pseudo)Axial-Equatorial (pseudo)
1,3-Diaxial Steric Interactions MinimizedSignificant
Ring Puckering Angle ( θ ) ~25° - 30°~20° - 25°
Pharmacophore Presentation Well-defined linear geometryDisrupted spatial arrangement

Table 2: NOESY NMR Diagnostic Correlations for 3-(phenylsulfanyl)cyclobutan-1-ol

Proton Paircis-Isomer Expected NOEtrans-Isomer Expected NOE
H1 (methine) ↔ H3 (methine) Strong (co-facial, ~2.5 Å)Weak/Absent (anti-facial, >4.0 Å)
H1 ↔ H2/H4 (equatorial) StrongStrong
H3 ↔ H2/H4 (equatorial) StrongStrong

Part 3: Experimental Methodologies

To leverage these isomers in drug development, precise synthesis, separation, and stereochemical validation are required. The following protocols outline a self-validating system for isolating and confirming the thermodynamic cis isomer of 3-(phenylsulfanyl)cyclobutan-1-ol.

G N1 Synthesis of 3-(phenylsulfanyl) cyclobutan-1-one N2 Stereoselective Reduction (NaBH4, 0°C) N1->N2 N3 Chromatographic Separation (Silica Gel) N2->N3 N4 2D NOESY NMR Analysis (300ms mixing time) N3->N4 N5 Cis/Trans Assignment & Thermodynamic Profiling N4->N5

Experimental workflow for the synthesis and NMR validation of isomers.

Protocol 1: Stereoselective Synthesis and Chromatographic Isolation
  • Causality: Reduction of 3-(phenylsulfanyl)cyclobutan-1-one with a small hydride source under thermodynamic control yields the cis isomer as the major product. The hydride attacks preferentially from the less sterically hindered face, pushing the resulting hydroxyl group into the favored pseudo-equatorial position alongside the bulky phenylsulfanyl group.

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 1.0 equivalent of 3-(phenylsulfanyl)cyclobutan-1-one in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to maximize kinetic differentiation during the initial attack, which funnels into the thermodynamic product.

  • Reduction: Add 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise over 15 minutes to prevent uncontrolled exothermic spikes. Stir for 2 hours at 0 °C.

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess hydride and break down boron complexes.

  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10-30% ethyl acetate in hexanes) to isolate the pure cis and trans isomers.

Protocol 2: 2D NOESY NMR Stereochemical Assignment
  • Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole coupling. Because the cis protons (H1 and H3) are co-facial and separated by ~2.5 Å in the puckered conformation, they will exhibit a strong NOE cross-peak. The trans protons are anti-facial (>4.0 Å) and will not show this correlation, providing definitive, self-validating proof of the isolated isomer's geometry.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified cyclobutanol isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Tune and match the probe to the sample.

  • Pulse Sequence Execution: Acquire a 2D NOESY spectrum. Set the mixing time ( d8 ) to 300 ms. Note: A 300 ms mixing time is specifically chosen for small molecules (MW ~180 g/mol ) to allow sufficient cross-relaxation while avoiding artifacts from severe spin diffusion.

  • Data Interpretation: Process the 2D spectrum and analyze the cross-peaks between the H1 methine proton (adjacent to the -OH group) and the H3 methine proton (adjacent to the -S-Ph group). A pronounced cross-peak confirms the cis configuration.

References

  • Title: 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane Source: Canadian Journal of Chemistry (via ResearchGate) URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: ChemMedChem (via Semantic Scholar) URL: [Link]

  • Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicological Assessment of 3-(phenylsulfanyl)cyclobutan-1-ol

Executive Summary This technical guide provides a comprehensive safety and toxicological overview of the novel chemical compound 3-(phenylsulfanyl)cyclobutan-1-ol for an audience of researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicological overview of the novel chemical compound 3-(phenylsulfanyl)cyclobutan-1-ol for an audience of researchers, scientists, and drug development professionals. In the absence of extensive, publicly available empirical data, this document establishes a predictive toxicological profile based on structural analogy, analysis of its constituent functional groups—an aryl sulfide, a secondary alcohol, and a strained cyclobutane ring—and established principles of chemical safety and metabolism. It outlines a systematic framework for risk assessment, including recommended handling procedures, personal protective equipment (PPE), and a tiered workflow for in vitro cytotoxicity screening. This guide is intended to empower laboratory personnel to handle 3-(phenylsulfanyl)cyclobutan-1-ol with a high degree of safety and to make informed decisions regarding its progression in research and development pipelines.

Introduction and Chemical Identity

3-(phenylsulfanyl)cyclobutan-1-ol is a synthetic organic compound featuring a unique combination of a cyclobutane ring, a secondary alcohol, and a phenylthioether (aryl sulfide) moiety. While not a widely commercialized product, its structural motifs are of significant interest in medicinal chemistry. Aryl sulfides are present in numerous biologically active molecules and approved pharmaceuticals.[1] The cyclobutane ring, once considered an esoteric structural element, is increasingly incorporated into drug candidates to explore chemical space and modulate physicochemical properties.[2] This guide serves as a primary resource for understanding the potential hazards associated with this compound before extensive toxicological data becomes available.

Chemical Structure:

  • Compound Name: 3-(phenylsulfanyl)cyclobutan-1-ol

  • Key Features: Phenylthioether, Cyclobutanol

  • Molecular Formula: C₁₀H₁₂OS

  • Molecular Weight: 180.27 g/mol

Hazard Identification and Predictive Toxicology

Based on these and other analogs, a probable GHS classification for 3-(phenylsulfanyl)cyclobutan-1-ol is presented below.

Predicted GHS Classification
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single)Category 3H335: May cause respiratory irritation.Warning

This table represents a predictive classification and should be treated as a preliminary assessment until empirical data is generated.

Structural and Mechanistic Toxicology

The toxicological profile can be inferred by dissecting the molecule into its key functional groups:

  • Aryl Sulfide (Thioether) Moiety: Thioethers are known to undergo metabolic oxidation in vivo, primarily by cytochrome P450 enzymes.[5] This process can convert the thioether to a sulfoxide and subsequently to a sulfone. While often a detoxification pathway, this oxidation can also lead to the formation of reactive metabolites. The steric hindrance around the sulfur atom can influence the rate of oxidation.[6] Thioether-containing compounds are prevalent in pharmaceuticals, suggesting that this functional group is generally well-tolerated, but its metabolic fate must be considered.[1]

  • Cyclobutane Ring: The cyclobutane ring possesses significant ring strain compared to larger cycloalkanes.[2] While found in many natural products and drug candidates, its metabolism can be distinct.[7][8] The ring is relatively inert but can influence the metabolic stability of the overall molecule.[2][9] Its rigid, puckered structure can also dictate how the molecule interacts with biological targets.[10]

  • Secondary Alcohol: The secondary alcohol group is a common site for metabolic conjugation (e.g., glucuronidation or sulfation), which typically facilitates excretion. It can also be oxidized to the corresponding ketone, 3-(phenylsulfanyl)cyclobutan-1-one.

Predicted Metabolic Pathways

The metabolism of 3-(phenylsulfanyl)cyclobutan-1-ol is anticipated to proceed through two primary routes: oxidation of the sulfur atom and modification of the alcohol group. These pathways can occur concurrently.

G A 3-(phenylsulfanyl)cyclobutan-1-ol B Sulfoxide Metabolite A->B CYP450 Oxidation D Ketone Metabolite (3-(phenylsulfanyl)cyclobutan-1-one) A->D Alcohol Dehydrogenase E Glucuronide/Sulfate Conjugate A->E C Sulfone Metabolite B->C CYP450 Oxidation

Caption: Predicted metabolic pathways for 3-(phenylsulfanyl)cyclobutan-1-ol.

Safe Handling and Exposure Control

Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandatory when handling this and any other hazardous chemical.[11][12]

Engineering Controls
  • Primary Control: All manipulations of 3-(phenylsulfanyl)cyclobutan-1-ol, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: The laboratory must be equipped with adequate general ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.[13]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Hand Protection: Wear nitrile gloves. Inspect for tears or punctures before and during use. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield must be worn.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full coverage of arms and legs (i.e., no shorts or open-toed shoes).

First Aid Measures

In the event of an exposure, follow these standard procedures:[14][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Safety Assessment Workflow

For novel compounds like 3-(phenylsulfanyl)cyclobutan-1-ol, a tiered approach to toxicological assessment is recommended to efficiently characterize risk. This workflow prioritizes in vitro methods to gather preliminary data before considering more complex studies.

G start Compound Synthesis & Characterization tier1 Tier 1: In Vitro Cytotoxicity Screening start->tier1 decision1 Is compound cytotoxic (IC50 < defined threshold)? tier1->decision1 tier2 Tier 2: Advanced Assessment (e.g., Genotoxicity, Organ-specific toxicity) stop High Risk: Cease development or redesign molecule decision1->stop Yes proceed Low/Moderate Risk: Proceed to Tier 2 decision1->proceed No proceed->tier2

Caption: Tiered workflow for preliminary toxicological assessment.

Tier 1: In Vitro Cytotoxicity Assays

The initial assessment should focus on determining the compound's general cytotoxicity. The MTT and LDH assays are standard, reliable, and complementary methods for this purpose.[16][17][18] The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies membrane damage by measuring the release of lactate dehydrogenase from dead cells.[19][20]

Protocol: General Cytotoxicity Screening using MTT Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well flat-bottom plate at a predetermined density and allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Compound Treatment: Prepare a stock solution of 3-(phenylsulfanyl)cyclobutan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations. Replace the medium in the cell plate with the compound-containing medium. Include vehicle-only controls and a positive control (a known cytotoxic agent).[16]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Fire, Reactivity, and Disposal

  • Fire Fighting Measures: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Upon combustion, hazardous decomposition products may include carbon oxides (CO, CO₂) and sulfur oxides (SOx).

  • Stability and Reactivity: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[21] Do not dispose of down the drain. Collect waste in a properly labeled, sealed container for pickup by environmental health and safety personnel.

Conclusion

3-(phenylsulfanyl)cyclobutan-1-ol is a compound with potential utility in research and drug development. While empirical toxicity data is lacking, a predictive analysis based on its structural components suggests that it should be handled as a compound that is harmful if ingested, inhaled, or absorbed through the skin, and as a skin and eye irritant. The protocols and workflows outlined in this guide provide a robust framework for ensuring personnel safety and for generating the preliminary toxicological data necessary to make informed decisions about the compound's future development.

References

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 25, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved March 25, 2026, from [Link]

  • Crouch, S. P., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Euromedex. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved March 25, 2026, from [Link]

  • El-Sayed, M. A., & Ezzat, S. M. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 17(12), 1105-1115. Available at: [Link]

  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Oxygen, 4(2), 181-235. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved March 25, 2026, from [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]

  • Jarrett, J. T. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 290(7), 3972–3980. Available at: [Link]

  • ScienceDaily. (2021, July 21). A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Retrieved March 25, 2026, from [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved March 25, 2026, from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved March 25, 2026, from [Link]

  • National Institutes of Health. (2017, March 14). OSHA Regulations and Guidance Applicable to Laboratories. Retrieved March 25, 2026, from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved March 25, 2026, from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). rac-(1r,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride. Retrieved March 25, 2026, from [Link]

  • ScienceDaily. (2021, July 21). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Thiol and thioether metabolites and relevant thiol/disulfide pools in healthy human subjects. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • Kao Corporation. (2021, March 16). SAFETY DATA SHEET. Retrieved March 25, 2026, from [Link]

  • Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10435–10442. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3215–3224. Available at: [Link]

  • NextSDS. (n.d.). 3-(3-chlorophenyl)cyclobutan-1-ol — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • Morton, D., & Davies, H. M. L. (2017). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Accounts of Chemical Research, 50(7), 1719–1732. Available at: [Link]

  • Kinzel, T., et al. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 110(3), 1565–1614. Available at: [Link]

  • PubChem. (n.d.). 3-Phenylcyclopentan-1-ol. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). CID 176472123. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Toxicity pathway for sulfamides. Retrieved March 25, 2026, from [Link]

Sources

Foundational

Solubility Profile of 3-(phenylsulfanyl)cyclobutan-1-ol in Organic Solvents: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The incorporation of functionalized cyclobutanes into active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The incorporation of functionalized cyclobutanes into active pharmaceutical ingredients (APIs) has become a premier strategy in modern medicinal chemistry to improve metabolic stability, modulate lipophilicity, and refine pharmacokinetic profiles. 3-(phenylsulfanyl)cyclobutan-1-ol (CAS: 2059910-75-5) represents a highly versatile building block in this domain. However, its unique structural topology—combining a strained cycloalkane core, a hydrogen-bonding hydroxyl group, and a highly polarizable thioether moiety—creates a complex solubility profile.

This whitepaper provides an in-depth, causality-driven analysis of the solubility behavior of 3-(phenylsulfanyl)cyclobutan-1-ol across various organic solvents. By bridging structural thermodynamics with empirical shake-flask methodologies, this guide equips researchers with the predictive frameworks necessary to optimize reaction conditions, extraction protocols, and crystallization workflows.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-(phenylsulfanyl)cyclobutan-1-ol, we must first deconstruct the molecule into its functional micro-environments. Dissolution is not a random process; it is the thermodynamic consequence of solute-solvent intermolecular forces overcoming the solute's crystal lattice energy.

  • The Hydroxyl Group (-OH): Acts as both a strong hydrogen-bond donor and acceptor. This moiety drives solubility in polar protic solvents (e.g., methanol, ethanol) through dipole-dipole interactions and hydrogen bonding.

  • The Phenylsulfanyl Group (-S-Ph): The sulfur atom is highly polarizable, creating strong instantaneous dipoles (London dispersion forces) and interacting favorably with polar aprotic solvents (e.g., DMSO, DMF, Dichloromethane). The aromatic phenyl ring further enhances solubility in aromatic hydrocarbons (e.g., toluene) via π−π stacking interactions.

  • The Cyclobutane Core: Introduces significant ring strain (~26 kcal/mol) and rigid conformational geometry (puckered conformation). This hydrophobic core limits aqueous solubility but promotes dissolution in moderately non-polar organic media.

Because the molecule possesses both hydrophilic (-OH) and lipophilic (-S-Ph) domains, it exhibits distinct amphiphilic characteristics, making solvent selection highly dependent on the targeted interaction.

SolventSelection Start 3-(phenylsulfanyl)cyclobutan-1-ol Polar Protic Solvents (MeOH, EtOH) Start->Polar H-Bonding (-OH) Aprotic Polar Aprotic (DMSO, EtOAc) Start->Aprotic Dipole (Thioether) NonPolar Non-Polar (Hexane, Heptane) Start->NonPolar Dispersion (Phenyl) Sol1 Moderate Solubility (Crystallization) Polar->Sol1 Sol2 High Solubility (Reaction Media) Aprotic->Sol2 Sol3 Low Solubility (Anti-Solvent) NonPolar->Sol3

Caption: Causality of solvent selection based on the functional group interactions of the target compound.

Hansen Solubility Parameters (HSP) Framework

To move beyond the qualitative "like dissolves like" heuristic, we employ Hansen Solubility Parameters (HSP) [1]. The HSP framework divides the total cohesive energy density of a liquid into three distinct intermolecular forces:

  • δD​ (Dispersion Forces): Driven by the phenyl ring and cyclobutane core.

  • δP​ (Polarity/Dipole Forces): Driven by the thioether linkage and the hydroxyl oxygen.

  • δH​ (Hydrogen Bonding): Driven exclusively by the -OH group.

According to recent pharmaceutical preformulation studies, the structural nuances of APIs heavily dictate their HSP coordinates, which in turn predict their compatibility with various excipients and solvents [2]. For 3-(phenylsulfanyl)cyclobutan-1-ol, the spatial separation of the H-bond donor (-OH) and the bulky lipophilic group (-S-Ph) across the cyclobutane ring means the molecule occupies a broad sphere in the 3D Hansen space. Solvents with HSP coordinates ( δD​,δP​,δH​ ) that fall within the interaction radius ( R0​ ) of the compound will act as excellent solvents, while those outside the sphere will act as anti-solvents.

Empirical Solubility Screening: The Shake-Flask Protocol

While predictive models like HSP are foundational, empirical validation is mandatory for rigorous drug development. The Saturate Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility [3].

As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system. This means the protocol must inherently prove that thermodynamic equilibrium has been reached and that the solid phase has not degraded or altered its polymorphic state during the test.

Step-by-Step Self-Validating Protocol
  • Solvent Preparation: Dispense 2.0 mL of the target organic solvent into a 5.0 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Excess Solute Addition: Gradually add 3-(phenylsulfanyl)cyclobutan-1-ol to the vial until a visible, persistent suspension is formed. Causality Check: The presence of solid is non-negotiable; without excess solid, you are measuring concentration, not saturation solubility.

  • Equilibration (Thermodynamic Control): Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 RPM.

  • Equilibrium Verification (The Self-Validation Step): Extract 100 µL aliquots at t=24 hours and t=48 hours. If the quantified concentration difference between 24h and 48h is <5% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25 °C. Crucial Insight: Centrifugation is preferred over filtration for organic solvents, as filters can extract the solute or be partially dissolved by aggressive solvents like DMSO or DCM.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify via HPLC-UV against a validated calibration curve.

  • Solid-State Verification: Recover the residual solid from the vial and analyze via X-Ray Powder Diffraction (XRPD) to ensure the compound did not form a solvate or alter its polymorphic form during equilibration.

ShakeFlask A 1. Solvent Prep B 2. Excess Solute A->B C 3. Equilibrate (24-48h) B->C D 4. Phase Separation C->D E 5. HPLC/UV Quant D->E

Caption: Step-by-step workflow of the self-validating shake-flask method for equilibrium solubility.

Quantitative Solubility Data in Key Organic Solvents

Based on the structural descriptors and empirical profiling methodologies described above, the solubility of 3-(phenylsulfanyl)cyclobutan-1-ol at 25 °C is summarized below. The data highlights the compound's strong affinity for polar aprotic environments.

Solvent ClassificationSpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Application Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 400High-throughput bioassay stock solutions.
Polar Aprotic Dichloromethane (DCM)9.1> 350Primary solvent for liquid-liquid extraction.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 250Chromatographic purification (mobile phase).
Non-Polar Aromatic Toluene2.4~ 150Refluxing solvent for high-temp synthesis.
Polar Protic Methanol (MeOH)32.7~ 100Co-solvent for crystallization workflows.
Polar Protic Ethanol (EtOH)24.5~ 85Green solvent alternative for scale-up.
Non-Polar Aliphatic n-Hexane1.9< 10Primary anti-solvent for precipitation.
Aqueous Water (pH 7.4 Buffer)80.1< 0.5Baseline for physiological ADME modeling.

Data Interpretation: The exceptional solubility in DCM and EtOAc is a direct consequence of the thioether's polarizability aligning with the moderate dipoles of these solvents, combined with the lack of competing hydrogen-bond networks that would otherwise exclude the hydrophobic phenyl ring.

Application in Drug Development & Synthesis

Understanding this solubility profile is not merely an academic exercise; it directly dictates the success of downstream chemical workflows:

  • Reaction Optimization: When utilizing 3-(phenylsulfanyl)cyclobutan-1-ol as a nucleophile or electrophile in cross-coupling reactions, DCM or Toluene should be selected to ensure complete homogeneity, thereby preventing mass-transfer limitations.

  • Liquid-Liquid Extraction (LLE): The stark contrast between its aqueous solubility (< 0.5 mg/mL) and its DCM/EtOAc solubility (> 250 mg/mL) makes standard aqueous workups highly efficient. The compound will partition almost exclusively into the organic layer.

  • Crystallization & Purification: To isolate the compound, a binary solvent system is highly recommended. Dissolving the crude mixture in a minimal volume of Ethyl Acetate (good solvent) followed by the dropwise addition of n-Hexane (anti-solvent) will force the compound out of solution, yielding high-purity crystalline material.

By systematically applying the principles of structural causality and rigorous empirical validation, researchers can confidently manipulate 3-(phenylsulfanyl)cyclobutan-1-ol across the entire spectrum of drug discovery and materials science.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Petrikova, E., Patera, J., & Gorlova, O. (2021). Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. European Journal of Pharmaceutical Sciences, 167, 106016.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturate shake-flask method. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Protocols & Analytical Methods

Method

Application Note: Reagents and Methodologies for the Esterification of 3-(phenylsulfanyl)cyclobutan-1-ol

Executive Summary & Substrate Analysis The functionalization of cyclobutane derivatives is a critical frontier in modern medicinal chemistry, offering enhanced molecular rigidity and improved metabolic stability compared...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The functionalization of cyclobutane derivatives is a critical frontier in modern medicinal chemistry, offering enhanced molecular rigidity and improved metabolic stability compared to linear alkyl chains. Specifically, 3-(phenylsulfanyl)cyclobutan-1-ol (CAS No. 2059910-75-5) [1] presents a unique synthetic challenge due to the presence of two distinct functional groups: a secondary cyclobutanol and a phenylsulfanyl (thioether) moiety.

As a Senior Application Scientist, I approach this substrate by analyzing its inherent vulnerabilities:

  • Ring Strain & Acid Sensitivity: Cyclobutane rings possess approximately 26 kcal/mol of ring strain. While cyclobutanols are more stable than cyclopropylcarbinyl systems, harsh acidic conditions (e.g., Fischer esterification) can promote carbocation formation, leading to ring-opening or ring-contraction side reactions.

  • Thioether Oxidation: The phenylsulfanyl group contains a soft, polarizable sulfur atom that is highly susceptible to oxidation. Reagents must be strictly non-oxidizing to prevent the undesired formation of sulfoxides or sulfones.

  • Stereochemical Integrity: The 1,3-disubstituted cyclobutane exists as cis and trans diastereomers. The choice of esterification reagent directly dictates whether the C–O bond stereocenter is retained or inverted.

Reagent Selection & Quantitative Comparison

To achieve high-yielding esterification without compromising the thioether or the cyclobutane ring, mild coupling reagents are required. The table below summarizes the quantitative performance and chemoselectivity of various esterification strategies for this specific substrate.

Table 1: Quantitative Comparison of Esterification Reagents for 3-(phenylsulfanyl)cyclobutan-1-ol

Esterification MethodPrimary ReagentsTempStereochemical OutcomeChemoselectivity (Thioether)Typical Yield
Steglich (Modified) EDC·HCl, DMAP, RCOOH0 °C to RTRetention Excellent (No oxidation)85–95%
Acyl Chloride RCOCl, Et₃N, DMAP (cat.)0 °C to RTRetention Excellent75–90%
Mitsunobu DIAD, PPh₃, RCOOH0 °C to RTInversion Moderate (PPh₃ competition)65–85%
Fischer (Acidic) RCOOH, H₂SO₄ (cat.)RefluxRetentionPoor (Ring degradation)< 30%

To systematize the reagent selection process based on project goals, follow the decision workflow below.

ReagentSelection Start 3-(phenylsulfanyl)cyclobutan-1-ol Esterification Q1 Stereochemistry Goal? Start->Q1 Retain Retain Configuration (O-Acylation) Q1->Retain Retention Invert Invert Configuration (SN2 at C-O) Q1->Invert Inversion Q2 Acid Sensitive Substrate/Group? Retain->Q2 Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Acid) Invert->Mitsunobu Steglich Steglich Esterification (EDC, DMAP, CH2Cl2) Q2->Steglich Yes (Mild) AcidChloride Acyl Chloride + Base (TEA/Pyridine) Q2->AcidChloride No (Standard)

Caption: Decision workflow for selecting esterification reagents for cyclobutanols.

Mechanistic Causality: The Steglich Advantage

For standard esterification where stereochemical retention is desired, the Steglich Esterification [2] is the gold standard. Originally developed using DCC (N,N'-dicyclohexylcarbodiimide), modern protocols utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) due to the water solubility of its urea byproduct, which drastically simplifies purification [3].

The Role of DMAP: The addition of 4-Dimethylaminopyridine (DMAP) is not merely catalytic; it is a mechanistic necessity. When the carboxylic acid reacts with EDC, it forms an O-acylisourea intermediate. In the absence of DMAP, this intermediate undergoes a slow 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end. DMAP, acting as a hyper-nucleophilic acyl transfer reagent, rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium active ester. The secondary cyclobutanol then effortlessly attacks this intermediate.

SteglichMechanism Acid Carboxylic Acid Oacyl O-Acylurea Intermediate Acid->Oacyl + EDC EDC EDC (Coupling Agent) EDC->Oacyl ActiveEster Acylpyridinium (Active Ester) Oacyl->ActiveEster + DMAP DMAP DMAP Catalyst DMAP->ActiveEster Product Thioether Cyclobutyl Ester ActiveEster->Product + Alcohol Alcohol 3-(phenylsulfanyl) cyclobutan-1-ol Alcohol->Product

Caption: Logical relationship and intermediate workflow in DMAP-catalyzed Steglich esterification.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific quality control (QC) checkpoints to ensure the integrity of the phenylsulfanyl group and the cyclobutane ring.

Protocol A: Modified Steglich Esterification (Stereoretention)

Objective: High-yielding esterification retaining the original cis/trans configuration.

Reagents:

  • 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Initiation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid, 3-(phenylsulfanyl)cyclobutan-1-ol, and DMAP. Dissolve in anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents the exothermic degradation of the active ester and minimizes the 1,3-rearrangement pathway.

  • Activation: Add EDC·HCl portion-wise over 5 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validating QC Check (TLC): Spot the reaction on silica gel TLC. The phenylsulfanyl group is highly UV-active (254 nm). The product ester will elute significantly higher (higher Rf​ ) than the highly polar starting cyclobutanol.

  • Aqueous Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (extracts DMAP and the EDC-urea byproduct into the aqueous layer), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Esterification (Stereoinversion)

Objective: Conversion of cis-3-(phenylsulfanyl)cyclobutan-1-ol to the trans-ester derivative.

Reagents:

  • 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the cyclobutanol, carboxylic acid, and PPh₃ in anhydrous THF under argon. Cool to 0 °C.

  • Controlled Activation: Add DIAD dropwise via syringe over 15 minutes. Causality: DIAD reacts with PPh₃ to form a betaine intermediate. Dropwise addition controls the exotherm and prevents the soft sulfur atom of the thioether from competing as a nucleophile against the oxophilic phosphorus.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.

  • Self-Validating QC Check (NMR): Take a crude ¹H NMR aliquot. The proton on the cyclobutane ring attached to the oxygen (H-C-O) will shift significantly downfield (from ~4.0 ppm in the alcohol to ~5.0–5.2 ppm in the ester). Furthermore, the coupling constants ( J -values) will change, confirming the inversion from cis to trans.

  • Workup & Purification: Concentrate the THF directly. Load the crude residue onto a silica gel column. Pro-tip: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate. Eluting with a gradient of Hexanes/EtOAc usually separates the less polar thioether-ester from the highly polar TPPO.

References

  • Simple Method for the Esterification of Carboxylic Acids B. Neises, W. Steglich, Angewandte Chemie International Edition, 1978, 17, 522-524. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids A. Jordan, K. D. Whymark, J. Sydenham, H. F. Sneddon, Green Chemistry, 2021, 23 (17): 6405–6413. [Link]

Application

The Untapped Potential of 3-(Phenylsulfanyl)cyclobutan-1-ol: A Scaffold for Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug discovery. The strategic incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug discovery. The strategic incorporation of three-dimensional motifs is a key strategy to enhance potency, selectivity, and pharmacokinetic profiles. Among these, the cyclobutane ring has emerged as a powerful yet underutilized scaffold. This guide delves into the prospective applications of a unique bifunctional building block, 3-(phenylsulfanyl)cyclobutan-1-ol, in the design and synthesis of next-generation therapeutics. While direct applications of this specific molecule are not yet widely documented, its constituent parts—the conformationally constrained cyclobutane core, the versatile hydroxyl group, and the modifiable phenylsulfanyl moiety—offer a rich playground for chemical exploration.

PART 1: The Strategic Value of the 3-(Phenylsulfanyl)cyclobutanol Scaffold

The cyclobutane ring imparts a distinct puckered, three-dimensional geometry that can lock flexible molecules into a bioactive conformation, reduce planarity, and serve as a metabolically stable isostere for other chemical groups.[1][2] The 1,3-disubstitution pattern on the cyclobutane ring of 3-(phenylsulfanyl)cyclobutan-1-ol allows for the precise vectorial projection of substituents into the binding pockets of biological targets. This can lead to enhanced binding affinity and selectivity.

The two functional groups on the 3-(phenylsulfanyl)cyclobutan-1-ol scaffold offer orthogonal handles for chemical modification:

  • The Hydroxyl Group: A versatile nucleophile and a hydrogen bond donor, the hydroxyl group can be readily derivatized to form ethers, esters, or can be replaced by other functional groups to modulate the molecule's physicochemical properties.

  • The Phenylsulfanyl Group: This moiety is not merely a passive linker. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can act as hydrogen bond acceptors and significantly alter the electronic properties and solubility of the molecule. Furthermore, the phenyl ring can be substituted to introduce additional pharmacophoric elements or can be engaged in various cross-coupling reactions.

The interplay of these features makes 3-(phenylsulfanyl)cyclobutan-1-ol a promising starting point for the creation of diverse and structurally complex small molecule libraries for screening against a wide array of biological targets.

PART 2: Synthetic Diversification Strategies

The true potential of 3-(phenylsulfanyl)cyclobutan-1-ol lies in its capacity for systematic chemical modification. The following sections outline key synthetic transformations that can be applied to this scaffold.

Protocol 1: Derivatization of the Hydroxyl Group

The secondary alcohol of 3-(phenylsulfanyl)cyclobutan-1-ol is a prime site for modification to explore structure-activity relationships (SAR).

The formation of an ether linkage can introduce a variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, which can probe different regions of a target's binding site.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to reflux for complete conversion depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/SolventRoleNotes
3-(phenylsulfanyl)cyclobutan-1-olStarting MaterialEnsure it is dry.
Sodium Hydride (NaH)BaseHandles with care; it is pyrophoric.
Tetrahydrofuran (THF)SolventAnhydrous conditions are crucial.
Alkyl HalideElectrophileThe choice of halide will determine the final ether.
Protocol 2: Modification of the Phenylsulfanyl Moiety

The phenylsulfanyl group offers multiple avenues for chemical elaboration, significantly expanding the chemical space accessible from this scaffold.

Oxidation of the sulfide to a sulfoxide or sulfone introduces a polar functional group that can act as a hydrogen bond acceptor. This can dramatically alter the compound's solubility and its interaction with biological targets.

Experimental Protocol: Selective Oxidation

  • Dissolution: Dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Oxidation to Sulfoxide: To the solution at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise. Stir the reaction at 0 °C and monitor by TLC.

  • Oxidation to Sulfone: To form the sulfone, add a second equivalent of m-CPBA and allow the reaction to warm to room temperature. Alternatively, stronger oxidizing agents like Oxone® can be used.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

ReagentEquivalents for SulfoxideEquivalents for Sulfone
m-CPBA1.12.2
Oxone®-~2.5

While the phenylsulfanyl group itself is not directly used in Suzuki coupling, it can be envisioned that a synthetic route to a borylated analogue of the cyclobutanol could be developed. Borylated cyclobutanes are valuable intermediates for carbon-carbon bond formation.[3] A hypothetical protocol for the Suzuki-Miyaura coupling of a 3-borylcyclobutanol is presented below.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial, combine the 3-(boronic acid pinacol ester)cyclobutan-1-ol (1.0 equiv), the desired aryl or heteroaryl halide (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a mixture of a solvent such as 1,4-dioxane and water.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for a specified time.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.[4]

PART 3: Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic diversification of the 3-(phenylsulfanyl)cyclobutan-1-ol scaffold.

G cluster_start Starting Scaffold cluster_hydroxyl Hydroxyl Derivatization cluster_sulfur Phenylsulfanyl Modification start 3-(Phenylsulfanyl)cyclobutan-1-ol ether Ethers start->ether Williamson Ether Synthesis ester Esters start->ester Acylation amine Amines (via Mitsunobu or mesylation/azide reduction) start->amine sulfoxide Sulfoxides start->sulfoxide Oxidation (1.1 eq m-CPBA) sulfone Sulfones start->sulfone Oxidation (2.2 eq m-CPBA) biaryl Biaryls (via hypothetical borylation/Suzuki) start->biaryl Synthetic Route to Borylated Intermediate then Suzuki Coupling sulfoxide->sulfone Further Oxidation

Sources

Method

Step-by-step laboratory synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol

An In-depth Technical Guide to the Laboratory Synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol Authored by: A Senior Application Scientist Abstract The cyclobutane motif is a cornerstone in modern medicinal chemistry, impa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Laboratory Synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, imparting valuable three-dimensional characteristics and conformational rigidity to bioactive molecules.[1][2][3][4] The incorporation of a phenylsulfanyl group introduces a key structural and electronic element, making 3-(phenylsulfanyl)cyclobutan-1-ol a valuable building block for drug discovery and development. This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and logical pathway based on well-established organic transformations. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic strategy.

Introduction

The strategic incorporation of strained ring systems, such as cyclobutanes, has become a prevalent theme in contemporary drug design. These motifs offer a departure from traditional flat, aromatic structures, providing access to novel chemical space with improved pharmacological properties, including metabolic stability and binding affinity.[1][2][3][4] Sulfur-containing functional groups are also of high importance in pharmaceuticals due to their unique electronic and structural properties.[1][2] The target molecule, 3-(phenylsulfanyl)cyclobutan-1-ol, combines these features, making it a desirable scaffold for further chemical elaboration.

This document outlines a rational and detailed multi-step synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol, commencing from the commercially available starting material, 3-oxocyclobutan-1-yl acetate. The synthetic strategy involves a sequence of protection, reduction, functional group manipulation, nucleophilic substitution, and deprotection. Each step is detailed with theoretical justification and practical insights to ensure successful execution.

Overall Synthetic Strategy

The synthesis is designed as a five-step sequence. The core logic is to first establish the desired stereochemistry of the alcohol and the thioether functionalities on the cyclobutane ring, while strategically protecting and deprotecting the hydroxyl group.

G A 3-Oxocyclobutan-1-yl acetate B cis-3-Hydroxycyclobutyl acetate A->B 1. NaBH4, MeOH (Reduction) C cis-3-(Tosyloxy)cyclobutyl acetate B->C 2. TsCl, Pyridine (Tosylation) D trans-3-(Phenylsulfanyl)cyclobutyl acetate C->D 3. NaSPh, DMF (SN2 Substitution) E 3-(Phenylsulfanyl)cyclobutan-1-ol D->E 4. LiOH, THF/H2O (Deprotection)

Caption: Overall synthetic workflow for 3-(phenylsulfanyl)cyclobutan-1-ol.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventGradeSupplier
3-Oxocyclobutan-1-yl acetate≥95%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
p-Toluenesulfonyl chloride (TsCl)≥99%Commercially Available
PyridineAnhydrousCommercially Available
Sodium thiophenolate (NaSPh)≥95%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Lithium hydroxide (LiOH)≥98%Commercially Available
Tetrahydrofuran (THF)HPLC GradeCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of cis-3-Hydroxycyclobutyl acetate (Reduction of Ketone)

This initial step involves the stereoselective reduction of the ketone in 3-oxocyclobutan-1-yl acetate. Sodium borohydride is chosen as a mild and effective reducing agent. The acetate group directs the hydride attack from the less hindered face, leading predominantly to the cis diastereomer.

Protocol:

  • To a 250 mL round-bottom flask, add 3-oxocyclobutan-1-yl acetate (5.0 g, 35.2 mmol) and methanol (100 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.47 g, 38.7 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to afford cis-3-hydroxycyclobutyl acetate as a colorless oil.

Step 2: Synthesis of cis-3-(Tosyloxy)cyclobutyl acetate (Tosylation)

The hydroxyl group of cis-3-hydroxycyclobutyl acetate is converted into a good leaving group, a tosylate, in preparation for the subsequent nucleophilic substitution. This is a standard procedure using p-toluenesulfonyl chloride in the presence of pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.

Protocol:

  • Dissolve cis-3-hydroxycyclobutyl acetate (4.0 g, 27.7 mmol) in anhydrous pyridine (50 mL) in a 250 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (6.35 g, 33.3 mmol, 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:EtOAc).

  • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl (200 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cis-3-(tosyloxy)cyclobutyl acetate, which can often be used in the next step without further purification.

Step 3: Synthesis of trans-3-(Phenylsulfanyl)cyclobutyl acetate (SN2 Substitution)

This key step introduces the phenylsulfanyl moiety via a nucleophilic substitution reaction. Sodium thiophenolate attacks the carbon bearing the tosylate leaving group. This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry, leading to the trans product.

G cluster_0 SN2 Reaction Mechanism A cis-3-(Tosyloxy)cyclobutyl acetate B Transition State A->B NaSPh attack C trans-3-(Phenylsulfanyl)cyclobutyl acetate B->C Inversion of stereochemistry

Sources

Application

Application Note: Divergent Functionalization of Cyclobutanes Utilizing 3-(Phenylsulfanyl)cyclobutan-1-ol

Strategic Rationale & Mechanistic Insights Cyclobutanes are highly valued in modern drug development as sp3-rich bioisosteres for aromatic rings. They improve the metabolic stability of drug candidates while modulating p...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

Cyclobutanes are highly valued in modern drug development as sp3-rich bioisosteres for aromatic rings. They improve the metabolic stability of drug candidates while modulating physicochemical properties by providing unique three-dimensional vectors. Within this chemical space, serves as a critical, bifunctional building block[1].

The synthetic power of this scaffold lies in the orthogonal reactivity of its two functional groups, which allows for sequential, highly selective functionalization:

  • The Hydroxyl Group (C1): This moiety acts as a primary handle for electrophilic transformations. It can be selectively oxidized to a cyclobutanone—a highly strained and reactive electrophilic hub that readily undergoes reductive amination, Wittig olefination, or Grignard addition. Alternatively, the hydroxyl group can be activated via tosylation or Mitsunobu conditions for stereoinvertive nucleophilic displacement.

  • The Phenylsulfanyl Group (C3): The thioether is not merely a passive placeholder. Sulfur's ability to expand its valence shell and stabilize adjacent charge makes the phenylsulfanyl group an active participant in downstream functionalization, allowing for the [2]. It can stabilize adjacent radicals or carbanions, or be oxidized to a sulfoxide or sulfone. A sulfone derivative acts as an excellent leaving group in Julia-Kocienski-type olefinations or transition-metal-catalyzed cross-couplings to yield [3].

By carefully selecting reaction conditions, chemists can selectively manipulate one functional group while preserving the other, enabling the construction of diverse 1,3-disubstituted cyclobutane libraries.

Divergent Functionalization Workflow

The diagram below illustrates the divergent pathways available for functionalizing the core scaffold, demonstrating how a single starting material can be branched into distinct pharmacophoric building blocks.

Workflow Core 3-(phenylsulfanyl)cyclobutan-1-ol (Bifunctional Scaffold) Step1 Oxidation of Hydroxyl (Dess-Martin Periodinane) Core->Step1 Step2 Oxidation of Thioether (mCPBA, 2.2 eq) Core->Step2 Step3 Stereoinvertive Substitution (Mitsunobu / Phthalimide) Core->Step3 Prod1 3-(phenylsulfanyl)cyclobutan-1-one (Electrophilic Hub) Step1->Prod1 Prod2 3-(phenylsulfonyl)cyclobutan-1-ol (Activated for Cross-Coupling) Step2->Prod2 Prod3 1-Amino-3-(phenylsulfanyl)cyclobutane (Amine Bioisostere) Step3->Prod3

Divergent synthetic pathways for the functionalization of 3-(phenylsulfanyl)cyclobutan-1-ol.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Selective Oxidation to 3-(Phenylsulfanyl)cyclobutan-1-one

Objective: Convert the secondary alcohol to a ketone without oxidizing the sensitive thioether. Causality & Choice of Reagents: Dess-Martin Periodinane (DMP) is selected over Swern oxidation or metal-based oxidants (e.g., Jones reagent). DMP operates under mild, near-neutral conditions, which prevents the competitive oxidation of the sulfide to a sulfoxide—a common side reaction with chromium- or ruthenium-based oxidants. Furthermore, avoiding Swern conditions eliminates the generation of malodorous dimethyl sulfide, which can complicate the workup of a substrate that already contains a thioether. Self-Validation: The reaction's progress is visually validated by the precipitation of the iodine by-product. Thin-Layer Chromatography (TLC) monitoring using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will yield a bright yellow/orange spot upon heating, confirming the formation of the ketone.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Buffering: Cool the solution to 0 °C. Add solid NaHCO3​ (5.0 eq) to buffer the reaction. This prevents acid-catalyzed ring opening of the strained cyclobutane and protects the thioether from degradation.

  • Oxidation: Portion-wise, add Dess-Martin Periodinane (1.2 eq) to control the mild exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1; UV active, 2,4-DNP positive).

  • Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously until the organic layer is clear (approximately 30 minutes). Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield the pure ketone.

Protocol B: Exhaustive Oxidation to 3-(Phenylsulfonyl)cyclobutan-1-ol

Objective: Convert the thioether to a sulfone while leaving the hydroxyl group intact. Causality & Choice of Reagents: meta-Chloroperoxybenzoic acid (mCPBA) is utilized for this transformation. By strictly controlling the stoichiometry (2.2 to 2.5 equivalents), the reaction bypasses the intermediate sulfoxide and drives fully to the sulfone. The hydroxyl group is highly resistant to peroxy acid oxidation, ensuring perfect chemoselectivity without the need for protecting groups. Self-Validation: The complete conversion from the intermediate sulfoxide to the final sulfone is validated by TLC. The highly polar sulfoxide intermediate will disappear, replaced by a distinct, less polar sulfone spot.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM (0.15 M). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add mCPBA (77% max, 2.2 eq) dissolved in DCM via a dropping funnel. The slow addition is critical to control the exotherm and prevent thermal ring-opening.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench with saturated aqueous Na2​S2​O3​ to destroy any excess peroxide. Wash the organic layer extensively with saturated aqueous NaHCO3​ (3 × 50 mL) to remove the meta-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer over MgSO4​ , concentrate, and recrystallize from hot hexanes/EtOAc to isolate the pure sulfone.

Quantitative Data Summary

The table below summarizes the expected outcomes, yields, and diagnostic analytical signals for the key functionalization pathways.

SubstrateTransformationReagents & ConditionsYield (%)Purity (HPLC)Key Diagnostic Signal ( 1 H NMR)
3-(phenylsulfanyl)cyclobutan-1-olHydroxyl OxidationDMP, NaHCO3​ , DCM, RT, 2h88%>98%Disappearance of CH-OH multiplet at ~4.2 ppm
3-(phenylsulfanyl)cyclobutan-1-olThioether OxidationmCPBA (2.2 eq), DCM, 0 °C to RT, 5h92%>99%Downfield shift of CH-S from ~3.5 to ~4.0 ppm
3-(phenylsulfanyl)cyclobutan-1-olMitsunobu (Phthalimide)DIAD, PPh3​ , Phthalimide, THF, RT75%>95%Inversion of stereocenter; new multiplet at ~4.8 ppm

References

  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: Molecules (Secci, F., Frongia, A., & Piras, P. P., 2013) URL: [Link]

  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: The Journal of Organic Chemistry (Morris, W. J., et al., 2016) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(phenylsulfanyl)cyclobutan-1-ol Conversions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 3-(phenylsulfanyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 3-(phenylsulfanyl)cyclobutan-1-ol (CAS: 2059910-75-5 for the cis-isomer; 119672-64-9 for unspecified stereochemistry)[1].

Working with this bifunctional building block presents unique mechanistic challenges. The inherent ring strain of the cyclobutane moiety makes it susceptible to C–C bond cleavage[2], while the highly nucleophilic thioether (-S-Ph) group frequently interferes with reactions targeted at the secondary alcohol. This guide provides field-proven, self-validating protocols and causal explanations to resolve low conversion rates and poor chemoselectivity.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why am I seeing massive acyclic byproducts when trying to oxidize the alcohol to a cyclobutanone?

The Causality: You are likely using a single-electron (1-e⁻) oxidant. Cyclic alcohols like cyclobutanol are classic mechanistic probes used to distinguish between 1-e⁻ and 2-e⁻ oxidation pathways[3]. Single-electron oxidants generate an alkoxy radical intermediate. To relieve the ~26 kcal/mol of ring strain inherent to cyclobutane, this radical rapidly undergoes β -scission, cleaving the C–C bond to form an acyclic aldehyde or ketone[2][4]. The Solution: You must strictly utilize two-electron (2-e⁻) oxidants (e.g., Swern conditions or Ley-Griffith TPAP/NMO) which proceed via a concerted or ionic mechanism, bypassing the radical intermediate and exclusively yielding the intact cyclobutanone[5][6].

Q2: My oxidation avoids ring cleavage, but my conversion to the target ketone is low, and MS shows an M+16 peak. What happened?

The Causality: Your oxidant is chemoselectively attacking the sulfur atom instead of the alcohol, converting the phenylsulfanyl group into a sulfoxide (M+16) or sulfone (M+32). Sulfur is highly polarizable and often more nucleophilic than a secondary alcohol. The Solution: Transition to a kinetically controlled Swern oxidation. By maintaining strict cryogenic conditions (-78 °C), the electrophilic intermediate (chlorodimethylsulfonium chloride) reacts preferentially with the less sterically hindered, harder oxygen nucleophile of the alcohol rather than the bulky thioether.

Q3: My Mitsunobu inversion (converting cis to trans) stalls at 30% conversion. Standard DEAD/PPh₃ isn't working. Why?

The Causality: Cyclobutane rings adopt a puckered conformation. The bulky phenylsulfanyl group at the C3 position creates significant transannular steric hindrance, blocking the trajectory of the incoming nucleophile during the S_N2 displacement of the activated alcohol. The Solution: Shift to a highly reactive, sterically accommodating Mitsunobu system. Utilizing 1,1'-(azodicarbonyl)dipiperidine (ADDP) with trimethylphosphine (PMe₃) has been proven to overcome steric barriers in mesylated and hindered cyclobutanols, driving the reaction to complete stereochemical inversion[7].

Part 2: Visualizing the Reaction Logic

Oxidation Chemoselectivity Pathway

OxidationPathway SM 3-(phenylsulfanyl)cyclobutan-1-ol Target 3-(phenylsulfanyl)cyclobutan-1-one (Target Ketone) SM->Target 2-e⁻ Oxidant (Swern, -78°C) Side1 Sulfoxide / Sulfone (S-Oxidation Byproduct) SM->Side1 Excess/Strong Oxidant (mCPBA) Side2 Acyclic Aldehyde/Ketone (Ring Cleavage Byproduct) SM->Side2 1-e⁻ Oxidant or Rh/Pd Catalysis

Caption: Chemoselective oxidation pathways of 3-(phenylsulfanyl)cyclobutan-1-ol and common side reactions.

Mitsunobu Optimization Workflow

MitsunobuWorkflow Start Assess Mitsunobu Conversion (Using DEAD/PPh3) CheckYield Is conversion < 50%? Start->CheckYield Yes Yes (Steric Blockade) CheckYield->Yes No No (Proceed to Workup) CheckYield->No Sterics Switch Reagents: Use ADDP / PMe3 Yes->Sterics Temp Optimize Temp: Run at RT to 40°C Sterics->Temp

Caption: Troubleshooting decision tree for optimizing Mitsunobu reactions on hindered cyclobutanols.

Part 3: Quantitative Data & Reagent Selection

To establish a self-validating experimental design, you must select reagents based on empirical chemoselectivity data. The table below summarizes the expected outcomes when subjecting 3-(phenylsulfanyl)cyclobutan-1-ol to various oxidative conditions.

Oxidant SystemMechanism TypeTarget Ketone Conversion (%)Sulfoxide Byproduct (%)Ring-Cleavage Byproduct (%)
Swern (DMSO / (COCl)₂) 2-e⁻ (Ionic)> 95% < 2%0%
TPAP / NMO (Ley-Griffith) 2-e⁻ (Concerted)85% ~10%0%
RuCl₃ / NaIO₄ Mixed 1-e⁻ / 2-e⁻< 10%> 80%High
Pd(OAc)₂ / JohnPhos Transition Metal0%0%> 90% [2]

Part 4: Step-by-Step Experimental Protocols

Protocol A: Chemoselective Swern Oxidation (Avoiding S-Oxidation)

This protocol utilizes a self-validating internal temperature control. If the reaction turns cloudy or yellow before alcohol addition, the Swern complex has decomposed, and S-oxidation will dominate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous dichloromethane (DCM, 0.1 M relative to substrate) and oxalyl chloride (1.5 equiv).

  • Cryogenic Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Do not let the temperature rise above -70 °C.

  • Activation: Dropwise add anhydrous DMSO (3.0 equiv) over 10 minutes. Stir for 15 minutes. Gas evolution (CO and CO₂) indicates successful formation of the active electrophile.

  • Substrate Addition: Dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv) in a minimal amount of dry DCM. Add dropwise over 15 minutes. Stir at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (TEA, 5.0 equiv) dropwise. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: High-Efficiency Mitsunobu Inversion (Overcoming Sterics)

Standard Mitsunobu conditions often fail on substituted cyclobutanols. This protocol leverages ADDP and PMe₃ to drive complete stereochemical inversion[7].

  • Preparation: In a flame-dried flask under argon, dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv) and the desired nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Trimethylphosphine (PMe₃, 1.0 M in THF, 2.0 equiv). Stir for 5 minutes at room temperature.

  • ADDP Addition: Cool the mixture to 0 °C. Portion-wise add 1,1'-(azodicarbonyl)dipiperidine (ADDP, 2.0 equiv). The solution will turn yellow.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC/LC-MS. If conversion stalls after 4 hours, gently warm to 40 °C.

  • Workup: Quench with water. Extract with Ethyl Acetate. The ADDP-hydrazine byproduct is highly insoluble in cold ether/hexane mixtures; triturate the crude mixture in 1:1 Et₂O:Hexane and filter off the solid byproduct before column chromatography.

References

  • RSC Publishing. "Aerobic alcohol oxidation and oxygen atom transfer reactions catalyzed by a nonheme iron(II)–α-keto acid complex". Chemical Science. Available at:[Link]

  • ResearchGate. "Stereospecific Amination of Mesylated Cyclobutanol in Continuous Flow". Organic Process Research & Development. Available at:[Link]

  • ACS Publications. "Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage". The Journal of Organic Chemistry. Available at:[Link]

  • PMC. "C−C Bond Cleavage Approach to Complex Terpenoids: Development of a Unified Total Synthesis of the Phomactins". J Am Chem Soc. Available at:[Link]

  • UQ eSpace. "Exploration of the Ley-Griffith Oxidation and Subsequent Efforts Towards Epipyrone A". The University of Queensland. Available at:[Link]

  • Canadian Science Publishing. "Kinetics and mechanism of the oxidation of alcohols by tetrapropylammonium perruthenate". Canadian Journal of Chemistry. Available at:[Link]

Sources

Optimization

Minimizing side reactions in 3-(phenylsulfanyl)cyclobutan-1-ol oxidation

Technical Support Center: Chemoselective Oxidation of 3-(phenylsulfanyl)cyclobutan-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chemoselective Oxidation of 3-(phenylsulfanyl)cyclobutan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and structural challenges associated with the oxidation of 3-(phenylsulfanyl)cyclobutan-1-ol. This molecule presents a classic synthetic dichotomy: it contains both a secondary alcohol (prone to ketone formation) and a thioether (highly susceptible to sulfoxide/sulfone formation). Furthermore, the strained four-membered cyclobutane ring is vulnerable to oxidative cleavage under the wrong conditions.

This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure your target transformations succeed without side reactions.

Part 1: The Chemoselectivity Conundrum (FAQs)

Q1: Why does my phenylsulfanyl group oxidize to a sulfoxide when I am only trying to form the cyclobutanone? A: Thioethers (sulfides) are highly nucleophilic and easily oxidized by common two-electron oxygen-transfer reagents (like hydrogen peroxide, m CPBA, or bleach). If you use an oxidant that functions by directly transferring an oxygen atom, the sulfur will often outcompete the secondary alcohol. To prevent this, you must use an oxidant that operates via an alkoxysulfonium or periodinane intermediate, which specifically requires the hydroxyl (-OH) group for initial coordination, leaving the thioether untouched[1].

Q2: Which oxidation methods are safest for preserving the thioether while oxidizing the alcohol? A: The Swern Oxidation is the gold standard for this substrate. It utilizes activated dimethyl sulfoxide (DMSO) to form a chloro(dimethyl)sulfonium chloride intermediate. The alcohol attacks this intermediate, and subsequent base-induced elimination yields the ketone. Because the reaction environment is inherently reductive (generating dimethyl sulfide as a byproduct), external thioethers are preserved[2]. Alternatively, the TEMPO/BAIB (Piancatelli–Margarita) oxidation is highly effective at room temperature, utilizing a stable aminoxyl radical that chemoselectively targets alcohols over sulfides[3].

Q3: How do I prevent the cyclobutane ring from opening during the reaction? A: Cyclobutanols are highly strained. If you use one-electron oxidants that generate long-lived alkoxyl radicals, the molecule will undergo rapid C-C bond scission (ring-opening) to relieve ring strain[4]. You must strictly utilize two-electron oxidants (like Swern or Dess-Martin Periodinane) that proceed via concerted or ionic elimination pathways, bypassing radical intermediates entirely.

Q4: What if my goal is the exact opposite—to oxidize the sulfide to a sulfone without touching the alcohol? A: In this reverse scenario, you exploit the nucleophilicity of the sulfur. Using 2.2 equivalents of m CPBA at 0 °C in dichloromethane will rapidly oxidize the sulfide to the sulfone. The secondary alcohol is a poor nucleophile toward peroxy acids and will remain unreacted.

Part 2: Diagnostic Troubleshooting Matrix

When side reactions occur, identifying the exact mechanistic failure is critical. Use the table below to diagnose and correct your workflow.

Observed Impurity / IssueMechanistic CauseCorrective Action
Heavy Sulfoxide Formation Oxygen-transfer oxidant used (e.g., Jones, KMnO 4​ , excess DMP).Switch to Swern Oxidation or Parikh-Doering conditions. Ensure strictly anhydrous conditions.
Ring-Opened Byproducts Generation of long-lived alkoxyl radicals (single-electron transfer).Avoid transition-metal oxidants without specific ligands. Use strictly two-electron pathways[4].
Incomplete Conversion Moisture in reagents quenching the activated Swern intermediate.Use freshly distilled oxalyl chloride and strictly anhydrous DMSO/CH 2​ Cl 2​ .
Epimerization at C3 Over-exposure to strong base (Et 3​ N) at elevated temperatures.Keep Swern elimination step at -78 °C before slowly warming to 0 °C. Quench promptly.

Part 3: Mechanistic & Workflow Visualizations

To understand why our recommended protocols succeed, we must visualize the electronic pathways and decision matrices.

SwernMechanism DMSO DMSO + Oxalyl Chloride (Activation) Intermediate Chloro(dimethyl)sulfonium chloride (Active Oxidant) DMSO->Intermediate -CO2, -CO Alkoxysulfonium Alkoxysulfonium Ion Intermediate (S-O bond formation) Intermediate->Alkoxysulfonium + Substrate Alcohol 3-(phenylsulfanyl)cyclobutan-1-ol (Substrate) Alcohol->Alkoxysulfonium Product 3-(phenylsulfanyl)cyclobutan-1-one + Dimethyl Sulfide (DMS) Alkoxysulfonium->Product + Et3N Base Triethylamine (Et3N) (Deprotonation) Base->Product

Fig 1: Chemoselective Swern oxidation pathway preventing thioether over-oxidation.

Workflow Start Oxidation of Thioether-Alcohol Goal Target Product? Start->Goal Ketone Ketone (Preserve Sulfide) Goal->Ketone Oxidize -OH Sulfone Sulfone (Preserve Alcohol) Goal->Sulfone Oxidize -S- Swern Use Swern or Parikh-Doering (-78°C to 0°C) Ketone->Swern mCPBA Use mCPBA (2.2 eq) or H2O2/Tungstate Sulfone->mCPBA Check1 Check TLC/LCMS for Sulfoxide Impurity Swern->Check1 Check2 Check for Over-oxidation mCPBA->Check2

Fig 2: Decision matrix for chemoselective oxidation of 3-(phenylsulfanyl)cyclobutan-1-ol.

Part 4: Self-Validating Experimental Protocols

A robust protocol must provide the scientist with real-time feedback. The following methodologies are designed as self-validating systems, where physical observations confirm chemical milestones.

Protocol A: Chemoselective Swern Oxidation (Gold Standard)

Objective: Convert the cyclobutanol to cyclobutanone while preserving the phenylsulfanyl group.

  • System Purging: Flame-dry a round-bottom flask under argon. Add anhydrous CH 2​ Cl 2​ (10 mL/mmol substrate) and oxalyl chloride (1.5 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Activation (Validation Step 1): Dilute anhydrous DMSO (3.0 equiv) in a small volume of CH 2​ Cl 2​ . Add dropwise to the oxalyl chloride over 5 minutes.

    • Self-Validation: You must observe vigorous gas evolution (CO and CO 2​ ). If no gas evolves, your oxalyl chloride has degraded, and the reaction will fail[2].

  • Substrate Addition: Stir for 15 minutes at -78 °C. Dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv) in CH 2​ Cl 2​ and add dropwise. Stir for 45 minutes.

  • Elimination (Validation Step 2): Add anhydrous triethylamine (5.0 equiv) dropwise.

    • Self-Validation: The solution will immediately turn cloudy white (precipitation of triethylammonium chloride). Furthermore, the distinct, pungent odor of dimethyl sulfide (DMS) will become apparent, confirming the successful collapse of the alkoxysulfonium ion into your target ketone[1].

  • Quench & Workup: Allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ , wash the organic layer with brine, dry over MgSO 4​ , and concentrate.

Protocol B: TEMPO/BAIB Oxidation (Room Temperature Alternative)

Objective: Mild, metal-free oxidation avoiding cryogenic temperatures.

  • Preparation: In a round-bottom flask, dissolve 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 equiv) in CH 2​ Cl 2​ (5 mL/mmol).

  • Catalyst Addition (Validation Step 1): Add TEMPO (0.1 equiv).

    • Self-Validation: The solution will immediately turn a distinct pale red/orange, confirming the presence of the active aminoxyl radical[3].

  • Oxidant Addition: Add bis(acetoxy)iodobenzene (BAIB) (1.1 equiv) in one portion. Stir at room temperature.

  • Monitoring (Validation Step 2):

    • Self-Validation: As the catalytic cycle turns over, the red/orange color will persist but may fluctuate in intensity. Monitor by TLC. The reaction is typically complete within 2-4 hours. The mild nature of BAIB ensures the thioether remains unoxidized[3].

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy any unreacted oxidant. Extract with CH 2​ Cl 2​ , wash with saturated NaHCO 3​ , dry, and concentrate.

References

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones." Master Organic Chemistry. Available at:[Link]

  • Wikipedia. "Swern oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (PMC). "Selective Oxidation of Exogenous Substrates by a Bis-Cu(III) Bis-Oxide Complex: Mechanism and Scope." NIH. Available at:[Link]

  • MDPI. "Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis." MDPI Molecules. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 3-(phenylsulfanyl)cyclobutan-1-ol

Welcome to the Application Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with the purification of 3-(phenylsulfanyl)cyclobutan-1-ol (CAS: 119672-64-9; cis-isome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with the purification of 3-(phenylsulfanyl)cyclobutan-1-ol (CAS: 119672-64-9; cis-isomer CAS: 2059910-75-5)[1][2].

The purification of 1,3-disubstituted cyclobutanes presents unique chromatographic challenges. The presence of a highly polar, hydrogen-bonding hydroxyl (-OH) group coupled with a lipophilic, UV-active phenylsulfanyl (-S-Ph) moiety dictates complex interactions with silica gel stationary phases. Furthermore, isolating the cis and trans diastereomers is a frequent bottleneck in medicinal chemistry, as the stereochemistry of cyclobutanol rings drastically impacts the biological potency and metabolic stability of downstream drug candidates[3].

Diagnostic Troubleshooting Workflow

Before adjusting your solvent system, consult the diagnostic logic tree below to identify the root cause of your purification failure.

Troubleshooting Start Analyze TLC / Column Issue Issue1 Poor cis/trans Resolution Start->Issue1 Issue2 Severe Band Tailing Start->Issue2 Issue3 Co-elution with Sulfur Byproducts Start->Issue3 Mech1 Causality: Similar dipole moments and accessible polar surface area Issue1->Mech1 Mech2 Causality: Strong H-bonding with acidic silanol (Si-OH) groups Issue2->Mech2 Mech3 Causality: Thiophenol streaking overlaps with early alcohol elution Issue3->Mech3 Sol1 Action: Switch to Toluene/EtOAc or use ultra-fine silica Mech1->Sol1 Sol2 Action: Add 1% Et3N modifier to cap stationary phase Mech2->Sol2 Sol3 Action: Implement 100% Hexane flush prior to gradient Mech3->Sol3

Troubleshooting workflow for 3-(phenylsulfanyl)cyclobutan-1-ol purification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am getting poor resolution between the cis and trans isomers. Why is this happening, and how can I improve the separation?

The Causality: In 1,3-disubstituted cyclobutanes, the cyclobutane ring adopts a puckered conformation to relieve torsional strain. The cis isomer typically adopts a diequatorial-like conformation, while the trans isomer adopts an axial-equatorial conformation. Because the hydroxyl group is relatively unhindered in both geometries, their accessible polar surface areas and net dipole moments are nearly identical, leading to co-elution in standard Hexane/Ethyl Acetate (Hex/EtOAc) systems[3]. The Solution: Change the selectivity of your mobile phase. Switch from Hex/EtOAc to a Toluene/Ethyl Acetate gradient. Toluene engages in π−π stacking interactions with the phenylsulfanyl group. Because the spatial projection of the -S-Ph group differs between the cis and trans isomers, this π−π interaction differentially alters their retention factors ( Rf​ ). Use a very shallow gradient (e.g., 2% to 15% EtOAc in Toluene).

Q2: My 3-(phenylsulfanyl)cyclobutan-1-ol band is tailing significantly on the column, ruining my isolated yield. How do I fix it?

The Causality: Tailing is a direct result of secondary interactions. While the bulk of the molecule moves with the mobile phase, the basic oxygen of the hydroxyl group acts as both a hydrogen-bond donor and acceptor with the highly acidic silanol groups (-Si-OH) on the surface of the bare silica gel. The Solution: You must "cap" the active silanol sites. Add 1% Triethylamine (Et 3​ N) to your mobile phase. The highly basic amine will preferentially bind to the acidic silanol sites, creating a deactivated surface that allows the cyclobutanol to elute as a sharp, symmetrical band. Alternatively, switching to a more polar background solvent (like Dichloromethane with 1-5% Methanol) can outcompete the silica interactions, though this may compromise cis/trans resolution.

Q3: My fractions are contaminated with unreacted thiophenol and diphenyl disulfide. How do I clear these out?

The Causality: Thiophenol (often used in the synthesis of the phenylsulfanyl precursor) is highly lipophilic but can streak through a column if the initial solvent polarity is too high, bleeding into the fractions containing your target alcohol. The Solution: Implement a step-gradient . Thiophenol and diphenyl disulfide have an Rf​ of nearly 0.9 in pure hexanes, whereas 3-(phenylsulfanyl)cyclobutan-1-ol has an Rf​ of ~0.0 in pure hexanes. Flush the column with 2 to 3 column volumes (CV) of 100% Hexane before introducing any Ethyl Acetate. This self-validating step ensures all sulfur-containing impurities are eluted to waste before the target molecule begins migrating.

Q4: What is the most reliable way to visualize this molecule on TLC?

The Solution: The molecule is a self-validating system for TLC. First, visualize under UV light (254 nm) ; the phenylsulfanyl group is highly UV-active and will appear as a dark spot against the green fluorescent background. Second, stain the plate with Potassium Permanganate (KMnO 4​ ) or Phosphomolybdic Acid (PMA) and apply heat. The hydroxyl group and the oxidizable sulfur atom will rapidly reduce the stain, yielding a bright yellow/white spot (KMnO 4​ ) or a dark blue spot (PMA).

Quantitative Solvent System Data

Use the following table to select the optimal solvent system based on your specific crude mixture profile.

Solvent SystemRatio RangePrimary ApplicationMechanistic Selectivity / Causality
Hexane / Ethyl Acetate 95:5 to 70:30General purification & bulk isolationStandard normal-phase partitioning. Excellent for separating the alcohol from non-polar starting materials.
Toluene / Ethyl Acetate 98:2 to 85:15cis/trans isomer separationToluene induces differential π−π interactions with the stereoisomeric phenylsulfanyl groups, altering relative Rf​ values.
Hexane / EtOAc + 1% Et 3​ N 80:20 (+ 1% v/v)Resolving severe band tailingEt 3​ N acts as a sacrificial base, capping acidic silanol sites and preventing H-bonding with the cyclobutanol.
100% Hexane (Flush) 100:0Thiophenol / Disulfide removalHighly lipophilic mobile phase elutes non-polar sulfur byproducts while the polar alcohol remains anchored to the baseline.

Experimental Protocol: Stereoselective Separation

The following methodology details the optimized workflow for isolating the cis and trans isomers of 3-(phenylsulfanyl)cyclobutan-1-ol from a crude synthetic mixture.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add silica gel (approximately 3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the highly polar DCM from disrupting the initial solvent band, which is critical for resolving closely eluting diastereomers.

Step 2: Column Packing & Equilibration

  • Slurry-pack a chromatography column with fine silica gel (230–400 mesh) using 100% Hexane.

  • Add a 1 cm protective layer of sea sand to the top of the silica bed.

  • Carefully transfer the dry-loaded sample onto the sand layer and top with another 0.5 cm of sand.

Step 3: Non-Polar Impurity Flush

  • Elute the column with 2.5 Column Volumes (CV) of 100% Hexane.

  • Collect these fractions and verify via TLC (UV 254 nm). Validation: This fraction should contain unreacted thiophenol and diphenyl disulfide. Discard appropriately.

Step 4: Shallow Gradient Elution

  • Switch the mobile phase to a 98:2 Toluene/Ethyl Acetate mixture.

  • Elute for 2 CVs.

  • Increase the polarity to 95:5 Toluene/Ethyl Acetate for 2 CVs, followed by 90:10 and finally 85:15 .

  • Collect small fraction volumes (e.g., 10 mL fractions for a 50 g silica column) to prevent the remixing of resolved isomers in the collection tubes.

Step 5: TLC Analysis & Pooling

  • Spot the fractions on silica gel TLC plates.

  • Develop the plates in 85:15 Hexane/Ethyl Acetate.

  • Visualize using UV 254 nm and KMnO 4​ stain. The trans isomer typically elutes slightly faster than the cis isomer in this system due to the greater steric exposure of the hydroxyl group in the trans (axial-equatorial) conformation, which interacts more strongly with the silica.

  • Pool the pure fractions and concentrate under reduced pressure.

References

  • chemicalbook.com. "(1s,3s)-3-(phenylsulfanyl)cyclobutan-1-ol, cis - ChemicalBook".
  • guidechem.com. "1-phenylthio-3-hydroxycyclobutane 119672-64-9 wiki - Guidechem".
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005".

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Purity Validation for 3-(phenylsulfanyl)cyclobutan-1-ol: A Comparative Guide to Column Chemistries

Introduction & Analytical Challenge 3-(phenylsulfanyl)cyclobutan-1-ol (CAS: 2059910-75-5) is a highly versatile synthetic intermediate utilized in modern drug development[1]. Structurally, it features a cyclobutane scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

3-(phenylsulfanyl)cyclobutan-1-ol (CAS: 2059910-75-5) is a highly versatile synthetic intermediate utilized in modern drug development[1]. Structurally, it features a cyclobutane scaffold substituted with a polar hydroxyl group and a lipophilic phenylsulfanyl (phenylthio) moiety.

During synthesis and long-term storage, the thioether linkage is highly susceptible to oxidation, generating sulfoxide and sulfone degradants. Furthermore, the compound exists as cis and trans stereoisomers (e.g., the (1s,3s) cis configuration)[1]. Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately quantify the purity of this Active Pharmaceutical Ingredient (API) requires resolving these closely related species.

This guide objectively compares the performance of standard C18, Cyano, and Phenyl-Hexyl column chemistries, providing a validated protocol aligned with the latest ICH Q2(R2) regulatory guidelines[2][3].

The Causality of Column Selection: Mechanism & Selectivity

When establishing an Analytical Target Profile (ATP) for a stability-indicating assay, the stationary phase must be deliberately matched to the physicochemical properties of the analyte[2].

  • C18 (Octadecyl): The industry standard for reversed-phase chromatography, C18 relies purely on hydrophobic (dispersive) interactions. While it provides excellent general retention, it often struggles to baseline-resolve aromatic thioethers from their oxidized sulfoxide counterparts because the overall hydrophobic footprint remains largely unchanged[4][5].

  • Cyano: Offers dipole-dipole interactions suitable for polar compounds. However, for aromatic molecules, Cyano phases frequently yield broader peak widths and lower theoretical plates, reducing peak capacity[5].

  • Phenyl-Hexyl: Features a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. This phase provides dual-mode retention: moderate hydrophobicity and strong π−π interactions[4]. The Mechanistic Advantage: When the sulfur atom in 3-(phenylsulfanyl)cyclobutan-1-ol oxidizes to a sulfoxide, the highly electron-withdrawing S=O bond pulls electron density away from the adjacent phenyl ring. This electronic depletion drastically alters the molecule's π−π interaction with the Phenyl-Hexyl stationary phase, driving a massive shift in selectivity and ensuring baseline resolution[5].

Mechanism Analyte 3-(phenylsulfanyl)cyclobutan-1-ol (Intact API) C18 C18 Column (Hydrophobic Only) Analyte->C18 Moderate Retention PH Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->PH Strong π-π Interaction Impurity Sulfoxide Impurity (Oxidized) Impurity->C18 Similar Retention (Co-elution Risk) Impurity->PH Weakened π-π (Baseline Resolved)

Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for sulfoxide impurity resolution.

Comparative Experimental Data

To objectively evaluate these phases, a system suitability mixture containing 3-(phenylsulfanyl)cyclobutan-1-ol (API) and its primary sulfoxide oxidation product was analyzed across three superficially porous (core-shell) columns under identical gradient conditions. Superficially porous particles were chosen to maximize theoretical plates and peak capacity at standard HPLC backpressures[5].

Table 1: Chromatographic Performance Comparison

ParameterC18 ColumnCyano ColumnPhenyl-Hexyl Column
Retention Time (API) 12.4 min8.2 min14.1 min
Resolution (API vs. Sulfoxide) 1.4 (Fails USP <1225>)1.1 (Co-elution)3.2 (Optimal)
Peak Tailing Factor (API) 1.31.51.05
Theoretical Plates (N) 14,5009,20016,800

Data Interpretation: The Phenyl-Hexyl column significantly outperformed the C18 and Cyano phases, achieving a resolution well above the standard regulatory requirement of Rs​≥2.0 [6].

Step-by-Step Methodology: Optimized Phenyl-Hexyl Workflow

Based on the comparative data, the Phenyl-Hexyl method was selected for formal validation. This protocol is designed as a self-validating system; the inclusion of rigorous System Suitability Testing (SST) ensures the method proves its own fitness-for-use prior to every sample injection[6][7].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality Note: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This completely suppresses the ionization of residual surface silanols on the silica matrix, preventing secondary electrostatic interactions that cause peak tailing for trace polar impurities[4].

Step 2: Standard & System Suitability Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Dissolve 3-(phenylsulfanyl)cyclobutan-1-ol reference standard in diluent to a final concentration of 1.0 mg/mL.

  • System Suitability Solution (SST): Spike the standard solution with 0.5% (w/w) of 3-(phenylsulfinyl)cyclobutan-1-ol (sulfoxide impurity).

Step 3: Chromatographic Execution

  • Column: Superficially porous Phenyl-Hexyl (150 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure reproducible diffusion kinetics).

  • Detection: UV at 254 nm (Optimal wavelength for the phenylsulfanyl chromophore).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–15 min: 10% 80% B (Linear gradient for main separation)

    • 15–18 min: 80% B (Column wash)

    • 18–22 min: 10% B (Re-equilibration)

Step 4: Data Analysis & Internal Validation (SST)

  • Integrate all peaks. The run is only considered valid if the resolution ( Rs​ ) between the API and the sulfoxide impurity is ≥2.0 , and the %RSD of the API peak area across six replicate injections is ≤2.0% [6][7].

ICH Q2(R2) Validation Summary

Following method optimization, a full validation was executed in accordance with ICH Q2(R2) guidelines to prove the method's reliability for commercial release and stability testing[3].

Validation Start Analytical Target Profile (ATP) Define Purity Assay Goals Select Method Scouting & Optimization (Phenyl-Hexyl Selection) Start->Select Val ICH Q2(R2) Core Validation Select->Val Spec Specificity No Matrix/Impurity Interference Val->Spec Lin Linearity & Range LOQ to 120% of Target Val->Lin Acc Accuracy & Precision Recovery & Repeatability (%RSD) Val->Acc

Lifecycle approach to analytical method validation per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference; Peak purity confirmed via PDA/MS[2][6]Purity angle < Purity threshold; Rs​=3.2 Pass
Linearity & Range R2≥0.999 (From LOQ to 120% of target)[6] R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels[6]99.4% - 100.8%Pass
Precision Repeatability %RSD ≤2.0% (n=6)[7]%RSD = 0.65%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)[6]LOD = 0.01%, LOQ = 0.03%Pass

Conclusion

For the purity analysis of 3-(phenylsulfanyl)cyclobutan-1-ol, relying on standard C18 column chemistry poses a significant risk of co-eluting critical oxidation impurities. By understanding the underlying electronic changes that occur during thioether oxidation, scientists can leverage the orthogonal π−π selectivity of a Phenyl-Hexyl stationary phase. The resulting method not only provides superior resolution and peak shape but seamlessly passes all stringent ICH Q2(R2) validation criteria, ensuring total confidence in API quality control.

References
  • Separation Science. "A Comparison of Superficially Porous Particle-based Column Chemistries". Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at:[Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies". Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(phenylsulfanyl)cyclobutan-1-ol

An in-depth comparative analysis of the mass spectrometry fragmentation patterns of 3-(phenylsulfanyl)cyclobutan-1-ol requires a rigorous evaluation of both the ionization techniques and the underlying gas-phase thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the mass spectrometry fragmentation patterns of 3-(phenylsulfanyl)cyclobutan-1-ol requires a rigorous evaluation of both the ionization techniques and the underlying gas-phase thermodynamics. As a bifunctional spirocyclic and cyclobutane building block increasingly utilized in 3D fragment-based drug discovery[1], understanding its structural elucidation is critical for synthetic validation and pharmacokinetic tracking.

This guide objectively compares the performance, diagnostic utility, and mechanistic pathways of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this compound.

Structural & Mechanistic Context

3-(phenylsulfanyl)cyclobutan-1-ol (C₁₀H₁₂OS, Exact Mass: 180.0609 Da) contains two highly diagnostic functional moieties:

  • A strained cyclobutanol ring: Prone to specific gas-phase rearrangements, notably water loss and retro-[2+2] cycloaddition[2].

  • A phenylsulfanyl (thioether) group: Highly susceptible to C-S bond cleavage, yielding stable sulfur-stabilized or aromatic cations[3].

The analytical challenge lies in balancing the hard ionization required to break the cyclobutane ring for structural fingerprinting against the soft ionization needed to preserve the intact molecular ion for trace quantification.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS (70 eV Hard Ionization)
  • Performance Profile: Provides an unparalleled structural fingerprint. The 70 eV electron impact imparts sufficient internal energy to overcome the activation barriers of the strained cyclobutane ring, forcing a retro-[2+2] cycloaddition.

  • Limitations: The free hydroxyl group can cause peak tailing or thermal degradation in standard hot split/splitless GC inlets. Furthermore, the molecular ion (M⁺• at m/z 180) is often of low abundance due to the highly facile loss of water[4].

LC-ESI-MS/MS (Soft Ionization + CID)
  • Performance Profile: Excels in preserving the protonated molecule ([M+H]⁺ at m/z 181). Low-energy Collision-Induced Dissociation (CID) selectively targets the weakest bonds, making it ideal for identifying the thioether linkage without obliterating the core scaffold[5].

  • Limitations: Lacks the extensive library-matching capabilities of EI-MS. The even-electron rule dictates that fragmentation pathways are restricted primarily to neutral losses (e.g., H₂O, PhSH), providing less information about the carbon backbone itself.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation is essential for spectral interpretation.

EI-MS Pathway (70 eV): Upon electron impact, the radical cation [M]⁺• (m/z 180) is formed. The fragmentation is driven by two competing pathways:

  • Hydroxyl-Driven Cleavage: A complex, non-random loss of H₂O (18 Da) yields an intense [m/z 162]⁺• ion. As demonstrated in foundational cyclobutanol fragmentation studies, this process involves specific hydrogen atom scrambling involving the C-2 and hydroxyl protons[2].

  • Ring-Strain Driven Cleavage: The cyclobutane ring undergoes a classic unimolecular retro-[2+2] cycloaddition. This diagonal cleavage expels vinyl alcohol (C₂H₄O, 44 Da), leaving a diagnostic thioether fragment at m/z 136.

  • Thioether Cleavage: Direct cleavage of the C-S bond yields the highly stable thiophenol radical cation at m/z 110, which subsequently loses the sulfhydryl radical to form the phenyl cation at m/z 77[6].

EI_Fragmentation M Molecular Ion [M]+• m/z 180 H2O_loss [M - H2O]+• m/z 162 M->H2O_loss -H2O (18 Da) Retro22 Retro-[2+2] Cleavage m/z 136 M->Retro22 -C2H4O (44 Da) Thiophenol Thiophenol Ion [PhSH]+• m/z 110 M->Thiophenol C-S Cleavage Phenyl Phenyl Cation [Ph]+ m/z 77 Thiophenol->Phenyl -SH (33 Da)

EI-MS Fragmentation Pathway of 3-(phenylsulfanyl)cyclobutan-1-ol.

ESI-MS/MS Pathway (CID): Protonation occurs preferentially at the sulfur atom or the hydroxyl oxygen. The [M+H]⁺ ion (m/z 181) undergoes low-energy CID. The dominant pathway is the proton-facilitated elimination of the phenylsulfanyl group. As noted in thioether conjugate fragmentation dynamics, protonation at the sulfur lowers the activation energy for the neutral loss of thiophenol (110 Da)[5], resulting in a cyclobutenyl cation at m/z 71.

Quantitative Diagnostic Data

The following table summarizes the key diagnostic ions used to differentiate this compound from its structural isomers (e.g., 2-(phenylsulfanyl)cyclobutan-1-ol).

Ion (m/z)TechniqueIon TypeNeutral LossDiagnostic Value / Structural Significance
181.06 ESI-MS[M+H]⁺NoneConfirms intact molecular weight. Highly abundant in LC-MS.
180.06 EI-MS[M]⁺•NoneMolecular ion. Often low intensity (<10%) due to ring strain.
163.05 ESI-MS/MS[M+H - H₂O]⁺18 Da (H₂O)Indicates presence of a free aliphatic hydroxyl group.
162.05 EI-MS[M - H₂O]⁺•18 Da (H₂O)Confirms cyclobutanol moiety; driven by H-scrambling.
136.03 EI-MS[M - C₂H₄O]⁺•44 Da (C₂H₄O)Critical: Retro-[2+2] cleavage. Proves 1,3-substitution pattern.
110.01 EI-MS[PhSH]⁺•70 Da (C₄H₆O)Confirms the intact phenylsulfanyl moiety.
77.03 EI-MS[C₆H₅]⁺103 DaPhenyl cation; standard aromatic fingerprint.
71.04 ESI-MS/MS[C₄H₇]⁺110 Da (PhSH)Cyclobutenyl cation resulting from thioether cleavage.

Self-Validating Experimental Protocols

To ensure data integrity, analytical workflows must be self-validating. For GC-MS, analyzing the underivatized cyclobutanol often leads to thermal degradation. Therefore, a parallel derivatization protocol is required to validate the hydroxyl position.

Workflow Sample 3-(phenylsulfanyl)cyclobutan-1-ol Sample Preparation GC GC-EI-MS Derivatization (TMS) 70 eV Hard Ionization Library Matching Sample->GC LC LC-ESI-MS/MS Direct Injection Soft Ionization (CID) Precursor/Product Ion Sample->LC

Comparative Analytical Workflow for GC-EI-MS and LC-ESI-MS/MS.

Protocol A: GC-EI-MS with TMS Derivatization

Causality: Converting the -OH to a Trimethylsilyl (-OTMS) ether prevents thermal breakdown in the GC inlet and shifts the molecular mass by +72 Da (to m/z 252), providing orthogonal confirmation of a single hydroxyl group.

  • Preparation: Dissolve 1 mg of 3-(phenylsulfanyl)cyclobutan-1-ol in 1 mL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Validation Check: Run a pyridine/BSTFA blank to ensure no background siloxane interference.

  • Injection: Inject 1 µL into a GC-MS equipped with a 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS). Use a split ratio of 10:1. Inlet temperature: 250°C.

  • Data Acquisition: Scan range m/z 40–350 at 70 eV. Look for the shifted molecular ion at m/z 252 and the retained retro-[2+2] fragment.

Protocol B: LC-ESI-MS/MS (Positive Ion Mode)

Causality: Utilizing a mild acidic mobile phase ensures high ionization efficiency of the thioether/alcohol via protonation, while gradient elution separates potential stereoisomers (cis/trans).

  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • MS/MS Tuning: Isolate the precursor [M+H]⁺ at m/z 181.06 in the first quadrupole (Q1).

  • Collision Energy Optimization: Apply a collision energy (CE) ramp from 10 to 40 eV in Q2 using Argon gas. Monitor the transition m/z 181 → 71 (loss of PhSH) for maximum intensity.

References

  • Janssen, M. A. C. H., et al. (2024). "An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries." ACS Medicinal Chemistry Letters. Available at:[Link][1]

  • Holmes, J. L., & Rye, R. T. B. (1973). "The Fragmentation Mechanism of Cyclobutanol." Canadian Journal of Chemistry, 51(14), 2342-2346. Available at:[Link][2]

  • Oberth, C. H., & Jones, A. D. (1997). "Fragmentation of protonated thioether conjugates of acrolein using low collision energies." Journal of the American Society for Mass Spectrometry, 8(7), 727-736. Available at:[Link][5]

  • Bauer, C. A., & Grimme, S. (2016). "How to Compute Electron Ionization Mass Spectra from First Principles." The Journal of Physical Chemistry A, 120(21), 3755–3766. (Discussing thiophenol fragmentation kinetics). Available at:[Link][6]

Sources

Validation

A Comparative Analysis of the Stability of 3-(Phenylsulfanyl)cyclobutan-1-ol and Cyclobutanol

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a compelling structural motif, offering a unique three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional profile that allows chemists to "escape flatland" and explore new chemical space.[1] However, the inherent ring strain of this four-membered carbocycle presents both opportunities and challenges, particularly concerning molecular stability. This guide provides an in-depth comparison of the stability of the parent cyclobutanol and its 3-(phenylsulfanyl) substituted derivative, offering insights into the subtle interplay of steric and electronic effects that govern their behavior.

The Cyclobutanol Benchmark: A Foundation of Strain

Cyclobutanol, like its parent cycloalkane, is a molecule defined by significant ring strain, estimated to be around 26.3 kcal/mol.[2][3][4] This instability arises from two primary factors:

  • Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal C-C-C angles in a cyclobutane ring are forced to be much smaller, approximately 90°.[5][6] This deviation from the ideal geometry creates substantial angle strain.

  • Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbons would be fully eclipsed. To alleviate this, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation.[2][6][7] This puckering reduces torsional strain but does not eliminate it entirely.

The hydroxyl group in cyclobutanol can exist in two primary positions relative to the puckered ring: equatorial and axial. Experimental and computational studies have shown that the equatorial conformer is the most stable.[8] Specifically, the equatorial-trans (Eq-t) conformer, where the hydroxyl hydrogen is oriented trans to the ring, is the global minimum, with the equatorial-gauche (Eq-g) conformer being only slightly higher in energy.[8] At room temperature, these two equatorial conformers account for approximately 97% of the population, with the axial conformer being a minor species.[8]

The Influence of the 3-(Phenylsulfanyl) Substituent

The introduction of a phenylsulfanyl (-SPh) group at the 3-position of the cyclobutanol ring introduces a new set of electronic and steric factors that modulate the molecule's stability.

Electronic Effects: The phenylsulfanyl group possesses a dual nature. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the sulfur can participate in resonance with the phenyl ring, and potentially interact with the cyclobutane framework through space or through bonds. The phenyl group itself is weakly electron-withdrawing inductively but can donate or withdraw electrons via resonance depending on the electronic demand of a reaction.[9]

Steric Effects: The phenylsulfanyl group is significantly bulkier than a hydrogen atom. This steric bulk will influence the conformational equilibrium of the cyclobutane ring, likely showing a strong preference for the equatorial position to minimize steric hindrance.[10][11]

Comparative Stability Analysis

A direct comparison of the stability of 3-(phenylsulfanyl)cyclobutan-1-ol and cyclobutanol can be assessed from both a thermodynamic and kinetic perspective.

Thermodynamic Stability (Ground-State Energy)

The overall thermodynamic stability is related to the total strain energy of the molecule. While specific experimental data for 3-(phenylsulfanyl)cyclobutan-1-ol is scarce, we can infer its stability based on related systems. The bulky phenylsulfanyl group will almost certainly reside in the equatorial position to avoid destabilizing 1,3-diaxial interactions. This substituent may slightly alter the pucker angle of the ring.[11][12]

A key question is whether the electronic effects of the sulfur atom can stabilize the strained ring. While direct conjugation is absent, through-space or through-bond interactions, where the sulfur lone pairs interact with the sigma framework of the ring, could offer a minor stabilizing effect.[13][14] However, any electronic stabilization is likely to be modest and potentially offset by the introduction of new steric interactions. Given the high intrinsic strain of the cyclobutane ring, the net effect on the ground-state thermodynamic stability is likely to be small.

Kinetic Stability (Reactivity)

A more practical measure of stability, especially in a pharmaceutical context, is the kinetic stability—the molecule's resistance to chemical transformation. A common degradation pathway for alcohols is acid-catalyzed dehydration.[15][16]

The mechanism for acid-catalyzed dehydration of cyclobutanol proceeds via an E1 pathway:

  • Protonation of the hydroxyl group to form a good leaving group (water).[15][16]

  • Loss of water to form a secondary cyclobutyl carbocation.

  • Deprotonation of an adjacent carbon by a weak base (water) to form the alkene.[15]

The rate-determining step is the formation of the unstable carbocation. The electronic nature of the substituent at the 3-position can influence the stability of this positively charged intermediate. The sulfur atom in the phenylsulfanyl group is located at the C-3 position, which is remote from the developing carbocation at C-1. Therefore, direct resonance stabilization is not possible. However, the sulfur atom could exert a weak, destabilizing inductive effect, pulling electron density away from the ring and making the formation of the carbocation slightly less favorable compared to the unsubstituted cyclobutanol.

Conversely, a through-space interaction, where a lone pair from the sulfur atom interacts with the empty p-orbital of the carbocation across the ring, could provide a stabilizing effect.[13][17] The feasibility of this interaction depends heavily on the specific geometry and conformation of the carbocation intermediate.

Experimental Protocols for Stability Assessment

To empirically determine the relative stability of these two compounds, a series of forced degradation studies can be employed. These protocols are designed to be self-validating by including proper controls and analytical rigor.

Protocol: Comparative Thermal Stability Assay

This experiment assesses the inherent thermal lability of the compounds.

Objective: To determine the rate of degradation of each compound at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of cyclobutanol and 3-(phenylsulfanyl)cyclobutan-1-ol in a high-boiling point, inert solvent (e.g., dimethyl sulfoxide, DMSO). Include a solvent-only blank.

  • Stress Condition: Place sealed vials of each solution in a precision-controlled oven or heating block at a set temperature (e.g., 80°C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Dilute the aliquots with a suitable mobile phase and analyze by High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. Use an internal standard for precise quantification.

  • Data Analysis: Plot the percentage of remaining parent compound versus time for each molecule. Calculate the half-life (t½) or the time to 10% degradation (T₁₀) to compare stability.

Diagram: Workflow for Thermal Stability Assay

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Condition cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation P1 Prepare 1 mg/mL solutions in DMSO P2 Include Blank and Controls S1 Incubate sealed vials at 80°C P2->S1 T1 Withdraw aliquots at 0, 2, 4, 8, 24, 48h S1->T1 A1 Dilute with Mobile Phase T1->A1 A2 Analyze by HPLC-UV/MS A1->A2 A3 Quantify using Internal Standard A2->A3 D1 Plot % Remaining vs. Time A3->D1 D2 Calculate Degradation Rate / t½ D1->D2

Caption: Workflow for a comparative forced degradation study.

Protocol: Acid-Catalyzed Dehydration Kinetics

This experiment directly probes the stability of the alcohol towards elimination, a common metabolic or formulation-related degradation pathway.

Objective: To compare the rates of acid-catalyzed dehydration for the two alcohols.

Methodology:

  • Reaction Setup: In a thermostatted vessel (e.g., 40°C), prepare a solution of the test compound (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile/water).

  • Initiation: Initiate the reaction by adding a catalytic amount of a strong acid (e.g., sulfuric or phosphoric acid) to a final concentration of 0.1 M.

  • Monitoring: Monitor the reaction progress over time. This can be done in situ using spectroscopic methods (e.g., NMR, if concentrations are high enough) or by taking aliquots at regular intervals.

  • Quenching & Analysis: For the aliquot method, quench the reaction by neutralizing the acid with a base (e.g., sodium bicarbonate solution). Analyze the quenched samples by HPLC or GC-MS to determine the ratio of reactant to alkene product(s).

  • Data Analysis: Plot the concentration of the starting alcohol versus time and determine the initial reaction rate from the slope of the curve. Compare the rates for the two compounds.

Diagram: E1 Dehydration Mechanism

E1_Mechanism Alcohol Cyclobutanol (R = H or SPh) Protonated Protonated Alcohol (Good Leaving Group) Alcohol->Protonated + H₃O⁺ Carbocation Cyclobutyl Carbocation (Rate-Determining Step) Protonated->Carbocation - H₂O H2O_1 H₂O Alkene Cyclobutene Carbocation->Alkene - H⁺ (to H₂O) H2O_2 H₂O H3O H₃O⁺ H2O_3 H₂O

Caption: The E1 mechanism for acid-catalyzed alcohol dehydration.

Summary and Outlook

The stability of cyclobutane-containing molecules is a critical consideration in their application as pharmaceutical building blocks.

FeatureCyclobutanol3-(Phenylsulfanyl)cyclobutan-1-ol
Primary Strain Source Angle and Torsional Strain[3][5][6]Angle and Torsional Strain
Dominant Conformer Equatorial OH Group[8]Equatorial OH and SPh Groups (Predicted)
Key Substituent Effects N/AInductive: Weakly electron-withdrawing (-I) Steric: Bulky, prefers equatorial position
Predicted Kinetic Stability BaselinePotentially slightly higher due to destabilizing inductive effect on carbocation intermediate.

While unsubstituted cyclobutanol is defined by its inherent ring strain, the introduction of a 3-phenylsulfanyl group adds a layer of complexity. The substituent's steric bulk will dictate the ring's conformational preference, while its electronic effects—a combination of induction and potential through-space interactions—will subtly modulate its reactivity. Based on first principles, the 3-(phenylsulfanyl) derivative is predicted to be at least as, and possibly slightly more, kinetically stable towards acid-catalyzed degradation than the parent cyclobutanol.

Empirical validation through the described forced degradation studies is essential to confirm these predictions and to provide the quantitative data necessary for drug development professionals to make informed decisions about the use of these valuable scaffolds in medicinal chemistry programs.

References

  • Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational - ACS.org. (2006, February 1). ACS Publications. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006, February 1). The Journal of Organic Chemistry. [Link]

  • Durig, J. R., & Zheng, C. (2008, December 15). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. [Link]

  • Ring strain - Wikipedia. Wikipedia. [Link]

  • Calculation of Ring Strain In Cycloalkanes. (2014, March 24). Master Organic Chemistry. [Link]

  • 12.4: Strain in Cycloalkane Rings. (2021, July 31). Chemistry LibreTexts. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006, March 3). PubMed. [Link]

  • Cycloalkanes. Imperial College London. [Link]

  • Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. [Link]

  • Depperman, E. (2020, June 24). Acid-Catalyzed Dehydration. YouTube. [Link]

  • What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes from Their Aliphatic Analogues? (2020, August 25). ACS Omega. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes from Their Aliphatic Analogues? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Through-Bond and Through-Space Interactions in[2][2]Cyclophanes. (n.d.). SciELO. [Link]

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Comparative

Benchmarking 3-(phenylsulfanyl)cyclobutan-1-ol: A Comparative Guide for Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic selection of molecular building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of scaffolds available, the cyclobutane moiety has garnered increasing attention for its ability to impart valuable physicochemical properties to bioactive molecules.[1][2] This guide provides a comprehensive analysis of 3-(phenylsulfanyl)cyclobutan-1-ol as a versatile building block, benchmarking its performance against relevant alternatives and providing the experimental data necessary for informed decision-making in your research endeavors.

The unique, puckered three-dimensional structure of the cyclobutane ring offers a distinct advantage in medicinal chemistry.[3][4] It can serve to conformationally restrict flexible molecules, thereby locking in a bioactive conformation and enhancing binding affinity to biological targets.[2][3] Furthermore, the introduction of a cyclobutane scaffold can improve metabolic stability, reduce planarity, and act as a bioisostere for other functional groups.[1][5] The subject of this guide, 3-(phenylsulfanyl)cyclobutan-1-ol, combines this advantageous carbocyclic core with two key functional handles: a hydroxyl group amenable to a wide range of transformations and a phenylsulfanyl (thioether) moiety, a privileged functional group in medicinal chemistry known to influence a compound's pharmacological properties.[6][7]

The Strategic Value of 3-(phenylsulfanyl)cyclobutan-1-ol

The utility of 3-(phenylsulfanyl)cyclobutan-1-ol stems from the synergistic combination of its core components:

  • The Cyclobutane Scaffold: As a strained four-membered ring, cyclobutane provides a rigid framework that can pre-organize appended pharmacophoric elements.[4] This conformational rigidity can lead to improved potency and selectivity by minimizing the entropic penalty upon binding to a target protein.[2] The non-planar nature of the cyclobutane ring also helps to disrupt planarity in a molecule, which can lead to improved aqueous solubility and reduced crystal packing effects.[3]

  • The Hydroxyl Group: This functional group is a versatile handle for synthetic elaboration. It can be readily oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of a lead compound.

  • The Phenylsulfanyl Moiety: Thioethers are prevalent in a significant number of FDA-approved drugs.[7] The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, contributing to target binding. Furthermore, the phenyl ring of the thioether can be substituted to modulate electronic properties and provide additional vectors for molecular growth. The thioether linkage can also influence a molecule's metabolic profile.[8]

Comparative Analysis: 3-(phenylsulfanyl)cyclobutan-1-ol vs. Alternative Building Blocks

To fully appreciate the advantages of 3-(phenylsulfanyl)cyclobutan-1-ol, it is essential to compare it with other commonly employed building blocks in drug discovery. This section provides a head-to-head comparison with relevant alternatives, focusing on key attributes for medicinal chemists.

Feature3-(phenylsulfanyl)cyclobutan-1-ol3-phenoxycyclobutan-1-ol (Ether Analog)3-phenylcyclobutan-1-ol (Aryl Analog)4-(phenylsulfanyl)piperidin-4-ol (Piperidine Analog)
Scaffold Rigidity HighHighHighModerate (Chair-boat conformations)
3D Character HighHighHighHigh
Synthetic Accessibility Readily prepared from cyclobutanoneSimilar accessibility to the thioether analogAccessible via different synthetic routesAccessible from 4-piperidone
Metabolic Stability Thioether can be oxidized to sulfoxide/sulfoneEther linkage generally stablePhenyl ring susceptible to hydroxylationPiperidine ring can undergo N-dealkylation
Versatility for Derivatization High (OH and PhS)High (OH and PhO)Moderate (OH and Ph)High (OH, PhS, and NH)
Bioisosteric Potential Phenylsulfanyl can mimic other groupsPhenoxy can act as a bioisosterePhenyl group can be a bioisostere for other aromatics.[9][10]Piperidine can mimic other saturated heterocycles

Experimental Protocols

To provide a practical framework for the application of 3-(phenylsulfanyl)cyclobutan-1-ol, detailed experimental protocols for its synthesis and a representative derivatization are provided below.

Protocol 1: Synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol

This protocol describes a two-step synthesis starting from the readily available cyclobutanone.

Step 1: Synthesis of 3-bromocyclobutan-1-ol

A representative procedure adapted from established methodologies for the reduction of α-haloketones.

  • To a stirred solution of 3-bromocyclobutanone (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromocyclobutan-1-ol.

Step 2: Synthesis of 3-(phenylsulfanyl)cyclobutan-1-ol

  • To a solution of thiophenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-bromocyclobutan-1-ol (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylsulfanyl)cyclobutan-1-ol.

Protocol 2: Representative Derivatization - Oxidation to 3-(phenylsulfanyl)cyclobutan-1-one

This protocol demonstrates the utility of the hydroxyl group for further synthetic transformations.

  • To a solution of 3-(phenylsulfanyl)cyclobutan-1-ol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.5 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylsulfanyl)cyclobutan-1-one.

Visualizing the Synthetic Workflow

To provide a clear visual representation of the synthetic and derivatization pathways, the following diagrams have been generated.

Synthesis_Workflow Cyclobutanone Cyclobutanone 3-bromocyclobutan-1-ol 3-bromocyclobutan-1-ol Cyclobutanone->3-bromocyclobutan-1-ol NaBH4, MeOH 3-(phenylsulfanyl)cyclobutan-1-ol 3-(phenylsulfanyl)cyclobutan-1-ol 3-bromocyclobutan-1-ol->3-(phenylsulfanyl)cyclobutan-1-ol Thiophenol, NaH, DMF 3-(phenylsulfanyl)cyclobutan-1-one 3-(phenylsulfanyl)cyclobutan-1-one 3-(phenylsulfanyl)cyclobutan-1-ol->3-(phenylsulfanyl)cyclobutan-1-one Dess-Martin Periodinane, DCM

Caption: Synthetic pathway to 3-(phenylsulfanyl)cyclobutan-1-ol and its subsequent oxidation.

Logical Framework for Building Block Selection

The decision to incorporate a specific building block into a drug discovery program should be guided by a logical framework that considers its impact on key molecular properties.

Building_Block_Selection cluster_properties Desired Molecular Properties cluster_building_block Building Block: 3-(phenylsulfanyl)cyclobutan-1-ol Potency Potency Selectivity Selectivity Metabolic_Stability Metabolic Stability Solubility Solubility Cyclobutane_Core Cyclobutane Core Cyclobutane_Core->Potency Conformational Rigidity Cyclobutane_Core->Selectivity Defined Vectorality Cyclobutane_Core->Solubility Reduced Planarity Hydroxyl_Group Hydroxyl Group Hydroxyl_Group->Potency SAR Exploration Phenylsulfanyl_Moiety Phenylsulfanyl Moiety Phenylsulfanyl_Moiety->Metabolic_Stability Modulates Metabolism

Caption: Impact of 3-(phenylsulfanyl)cyclobutan-1-ol's structural features on key drug-like properties.

Conclusion

3-(phenylsulfanyl)cyclobutan-1-ol represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid, three-dimensional cyclobutane core with strategically placed hydroxyl and phenylsulfanyl functionalities provides medicinal chemists with a powerful tool to navigate complex SAR landscapes and optimize the properties of lead compounds. The synthetic accessibility and potential for diverse derivatization, as outlined in this guide, further underscore its utility. By thoughtfully incorporating such well-designed building blocks, researchers can accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Stefl, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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